Orelabrutinib

Catalog No.
S538198
CAS No.
1655504-04-3
M.F
C26H25N3O3
M. Wt
427.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orelabrutinib

CAS Number

1655504-04-3

Product Name

Orelabrutinib

IUPAC Name

2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31)

InChI Key

MZPVEMOYADUARK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

orelabrutinib

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4

The exact mass of the compound Orelabrutinib is 427.1896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Orelabrutinib Pharmacokinetic & Pharmacodynamic Data

Author: Smolecule Technical Support Team. Date: February 2026

Parameter / Aspect Details Source / Context
Dosing Regimen 150 mg once daily (preferred RP2D) [1] Relapsed/Refractory (R/R) Mantle Cell Lymphoma (MCL)
BTK Occupancy Near-complete occupancy achieved at 50 mg, 80 mg, and 100 mg QD doses. Occupancy lasted for 24 hours without decrease. [2] Phase Ib/IIa SLE study
Exposure (PK) Plasma exposure (AUC & Cmax) increased proportionally with dose. [2] Phase Ib/IIa SLE study
Key PK/PD differentiator Higher unbound trough IC50 concentration ratio vs. Zanubrutinib, ensuring consistent BTK inactivation. [3] Indirect comparison in R/R MCL
CNS Penetration Evidence of clinical efficacy in CNS PTLD, suggesting blood-brain barrier penetration. [4] Case report (50 mg QD dose)

Experimental Protocols for Key Assays

The search results provide details on two relevant experimental approaches that can inform the study of Orelabrutinib.

  • BTK Occupancy Assay: The Phase Ib/IIa study in SLE patients demonstrated that near-complete BTK occupancy in the blood can be a valid PD biomarker [2]. The methodology involved:

    • Dosing: Administering this compound orally at 50 mg, 80 mg, or 100 mg once daily.
    • Measurement: BTK occupancy was measured at 4 hours and 24 hours post-dosing to confirm the durability of target engagement throughout the dosing interval.
  • Cellular Transport Assay (Relevant for DDI Potential): While not performed with this compound, one study screened a large compound library for inhibitors of Equilibrative Nucleoside Transporters (ENT1/ENT2) [5]. This general protocol could be relevant for assessing this compound's potential interactions with these transporters:

    • Cell Line: HeLa cells.
    • Assay: Measurement of radiolabeled [3H]uridine uptake.
    • ENT1-specific inhibition: Conducted in the absence of NBMPR (Nitrobenzylthioinosine).
    • ENT2-specific inhibition: Conducted in the presence of 100 nM NBMPR to block ENT1 activity.

Mechanism of Action and Workflow

The following diagram illustrates the core mechanism of this compound and a potential high-level workflow for its preclinical profiling, based on the general principles for BTK inhibitors and drug development.

G cluster_moa Mechanism of Action cluster_workflow Potential Preclinical Profiling Workflow BCR B-Cell Receptor (BCR) Activation BTK BTK Phosphorylation & Activation BCR->BTK Signaling Downstream Signaling (B-cell proliferation, survival) BTK->Signaling Inhibition This compound Binding (Irreversible Inhibition) Inhibition->BTK PK In Vitro/In Vivo PK Studies (Exposure, Half-life) PD Pharmacodynamic (PD) Assessment (BTK Occupancy) PK->PD Efficacy Efficacy Models (e.g., Xenograft) PD->Efficacy Transport Transporter Interaction Studies (e.g., ENT1/2) Transport->PK

> this compound irreversibly inhibits Bruton's Tyrosine Kinase (BTK), a key node in the B-cell receptor (BCR) signaling pathway. This prevents downstream signals for B-cell proliferation and survival, which is therapeutic in B-cell malignancies and autoimmune diseases. A comprehensive preclinical profile involves interlinked pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and transporter interaction studies.

Knowledge Gaps and Further Research Directions

The search results highlight several areas where public technical data on this compound is currently lacking. A thorough whitepaper would require information on:

  • Detailed Metabolic Fate: Specific data on the enzymes involved in its metabolism (e.g., Cytochrome P450 isoforms) and the structures of its major metabolites is not available in these results.
  • Pharmacokinetic Parameters: Fundamental PK values such as half-life (t½), maximum concentration (Cmax), time to Cmax (Tmax), volume of distribution (Vd), and clearance (CL) are not provided.
  • Drug-Drug Interaction (DDI) Potential: There is no specific data on this compound's potential to inhibit or induce major drug-metabolizing enzymes or transporters beyond the general ENT assay protocol mentioned.

To obtain this missing information, I suggest you:

  • Consult regulatory documents from the NMPA (China) and other health authorities, which often contain detailed clinical review reports with PK/PD data.
  • Search for original primary research articles in scientific journals, particularly early-phase clinical trials or dedicated PK studies, using specialized databases like PubMed.

References

Orelabrutinib Target Engagement & Pharmacokinetics Summary

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value / Finding Context / Note
BTK Occupancy (Median) >99% at 4 hours post-dose [1] Near complete target engagement
BTK Occupancy (Trough) >93% over 24-hour dosing interval [1] Sustained occupancy at steady state
PK/PD Relationship Dose-dependent pharmacokinetics (PK) [1] Higher exposure with 50 mg dose
Key Efficacy (50mg QD in ITP) 40% of patients achieved primary endpoint (platelets ≥50 × 10⁹/L) [1] Phase II study in immune thrombocytopenia (ITP)
Sustained Response 83.3% (10 of 12 responders) [1] Among patients who achieved initial response
Selectivity Highly selective; BTK is its only known kinase target [2] Potential for reduced off-target toxicity

Experimental & Methodological Details

The compelling data on orelabrutinib's target engagement is derived from specific, robust experimental methodologies.

BTK Occupancy Assay

The core method for measuring target engagement in the phase II ITP study was a BTK occupancy assay in peripheral blood mononuclear cells (PBMCs) [1]. This method typically involves:

  • Sample: Patient PBMCs.
  • Probe: Use of a biotinylated probe that competes with the drug for binding to the BTK protein.
  • Measurement: An ELISA-based method is used to measure the levels of free (unoccupied) and total BTK protein. The percentage occupancy is calculated as (1 - Free BTK/Total BTK) * 100% [3].
  • Workflow: The following diagram illustrates the general workflow for determining BTK occupancy.

G A Collect Patient PBMC Sample B Lysate Cells A->B C Incubate with Biotinylated Probe B->C D Measure Free & Total BTK via ELISA C->D E Calculate BTK Occupancy % D->E F Outcome: Quantitative Target Engagement Data E->F

BTK occupancy assay workflow for quantitative target engagement.

Quantitative Systems Pharmacology (QSP) Modeling

A broader Quantitative Systems Pharmacology (QSP) model provides a deeper, theoretical understanding of how this compound and other BTK inhibitors behave in the body [3]. This model integrates:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion of the drug.
  • Tissue Distribution: Simulation of drug concentrations not just in blood (PBMCs), but also in hard-to-sample lymph nodes and bone marrow.
  • Pharmacodynamics (PD): The drug's effect on the body, including its irreversible binding to BTK and the natural turnover rate of the BTK protein.

The model confirms that for covalent BTK inhibitors like this compound, high trough occupancy is critical for maximal efficacy and becomes even more important during scenarios like dose interruption [3].

Interpretation & Clinical Relevance

The technical data for this compound translates directly into its clinical performance and differentiation.

  • High Selectivity and Safety Profile: this compound is noted for its high selectivity, with BTK being its only known kinase target [2]. This high degree of selectivity is a proposed explanation for its excellent safety profile, as it may lead to fewer off-target adverse events [4]. In the phase II ITP study, most treatment-related adverse events were grade 1 or 2, confirming it was well-tolerated [1].

  • Mechanism of Action and Downstream Effects: The following diagram illustrates how this compound's target engagement modulates the B-cell receptor signaling pathway.

G A BCR Engagement B BTK Activation A->B C PLCγ Phosphorylation B->C D B-Cell Activation & Proliferation C->D E This compound F Inhibits BTK E->F Binds Cys481 F->B Binds Cys481 G Impaired B-Cell Signaling F->G H Therapeutic Effect in B-Cell Malignancies & Autoimmunity G->H

This compound inhibits BTK, disrupting BCR signaling and B-cell activation.

  • Differentiation from Other BTKis: While all covalent BTK inhibitors achieve high trough occupancy, numerical differences matter. QSP modeling suggests that even small differences in trough occupancy (e.g., 95% vs. 99%) can meaningfully impact efficacy, and these differences are amplified during dose interruptions [3]. This compound's ability to maintain >93% median occupancy over the 24-hour dosing interval positions it favorably [1].

Future Directions

The development of this compound is ongoing. A phase III registrational trial for ITP is underway in China, with enrollment expected to complete by the end of 2024 [1]. Furthermore, its potential is being explored in other autoimmune diseases, including multiple sclerosis (MS), systemic lupus erythematosus (SLE), and neuromyelitis optica spectrum disorder (NMOSD) [1].

References

MYD88 L265P mutation response to orelabrutinib

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The efficacy of orelabrutinib in MYD88-driven cancers is rooted in its precise targeting of a critical signaling pathway.

  • MYD88 L265P Pathway: The MYD88 L265P mutation is a gain-of-function mutation that constitutively activates the Toll-like receptor (TLR) pathway. This leads to the assembly of a protein complex called the "myddosome," which recruits and activates BTK. Activated BTK then triggers downstream pro-survival signals, primarily through the NF-κB pathway, promoting malignant B-cell growth and survival [1] [2] [3].
  • This compound's Role: this compound is a highly selective, irreversible covalent inhibitor of BTK. It binds to the cysteine-481 residue in the ATP-binding pocket of BTK, permanently inactivating it. This inhibition halts the downstream NF-κB signaling, leading to apoptosis (programmed cell death) of the tumor cells [4] [3].

The following diagram illustrates this targeted signaling pathway and the site of this compound inhibition.

G Myd88Mut MYD88 L265P Mutation Myddosome Myddosome Complex (MYD88, IRAK) Myd88Mut->Myddosome TLR Toll-like Receptor (TLR) TLR->Myddosome BTK BTK Activation Myddosome->BTK NFkB NF-κB Pathway Activation BTK->NFkB Survival Cell Proliferation & Survival NFkB->Survival This compound This compound Inhibition BTK Inhibition This compound->Inhibition Covalently binds Cys481 Inhibition->BTK

Diagram: this compound inhibits BTK in the hyperactive signaling pathway driven by the MYD88 L265P mutation.

Key Research Findings and Safety

Clinical studies highlight this compound's effectiveness across different settings and its differentiated safety profile.

  • Efficacy in Combination Therapy: Research on relapsed/refractory primary central nervous system lymphoma (PCNSL) shows that this compound-containing regimens are highly effective. One study reported an Overall Response Rate (ORR) of 86.7% and a Complete Remission (CR) rate of 73.3%. Genomic analysis confirmed that responders often had mutations in the TLR, BCR, or NF-κB pathways [5] [6].
  • Safety Profile: this compound is designed for high selectivity, minimizing off-target effects associated with other BTK inhibitors (e.g., atrial fibrillation, bleeding) [4] [3]. In the WM trial, most adverse events (AEs) were Grade 1 or 2 (91.0%). The most common Grade 3 or higher AEs were:
    • Neutropenia (10.6%)
    • Thrombocytopenia (6.4%)
    • Pneumonia (4.3%) One treatment-related death due to hepatitis B reactivation was reported, underscoring the need for proactive monitoring [4].

Experimental Protocols for Research

For researchers, understanding the assays used to validate this compound's efficacy and mechanism is critical. The following table outlines key methodologies from preclinical and clinical studies.

Assay Type Purpose Key Methodological Details Reference
Kinase Selectivity Profiling To determine the specificity of this compound for BTK. KINOMEscan screening against 468 kinases at 1 µM; results reported as % of DMSO control. Cellular BTK occupancy was measured via target engagement assays [4] [2]. [4] [2]
In Vitro Cellular Efficacy To assess cell viability and apoptosis post-treatment. Use of CellTiter-Glo Luminescent Cell Viability Assay. Apoptosis measured by flow cytometry using annexin V/propidium iodide staining on cell lines (e.g., TMD-8, BCWM.1) and primary patient CD19+ cells [2]. [2]
Mutation Analysis To determine MYD88 and CXCR4 mutation status of patients. Real-time allele-specific PCR (AS-PCR) on genomic DNA from bone marrow specimens [4]. [4]
Signaling Studies To confirm on-target pathway inhibition. Immunoblotting (Western Blot) and Phosflow (flow cytometry) with phospho-specific antibodies (e.g., pBTK-Y223) to monitor phosphorylation levels in signaling proteins after drug treatment [2]. [2]

Research Implications and Future Directions

The data positions this compound as a compelling therapeutic option and outlines future research needs.

  • Therapeutic Rationale: The high response rates in MYD88 L265P-mutated cancers provide a strong biological rationale for using this compound in these populations. Testing for the MYD88 mutation, particularly in lymphomas with an IgM paraprotein, can help identify patients most likely to respond [1] [4].
  • Addressing Resistance: While this compound is effective, resistance through BTK C481S mutations can emerge. Novel agents like KIN-8194, a dual HCK/BTK inhibitor, have shown preclinical efficacy in overcoming this resistance, offering a potential future strategy [2].
  • Conclusion: For drug development professionals, this compound represents a potent and selective BTK inhibitor with validated clinical efficacy in MYD88 L265P-driven B-cell malignancies. Its well-defined mechanism and manageable safety profile support its further investigation in combination regimens and in strategies to circumvent treatment resistance.

References

CXCR4 Mutations and BTK Inhibitor Efficacy: A Mechanistic Link

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the established biological consequences of CXCR4 mutations and how BTK inhibition counteracts these pathways.

Aspect Impact of CXCR4 Mutations Effect of BTK Inhibition (e.g., Ibrutinib, Orelabrutinib)
Disease Progression More aggressive disease, higher bone marrow involvement, higher IgM levels [1] Reduces tumor burden in lymphoid organs; releases cells into circulation [2]
Cell Trafficking & Retention Enhances CXCR4 signaling, promoting leukemic cell retention and survival in protective tissue niches [3] [2] Impairs CXCR4 surface expression, signaling, and function, disrupting cell homing and retention [2]
BTK Inhibitor Response Associated with inferior response rates (e.g., lower VGPR) and shorter progression-free survival (PFS) to ibrutinib monotherapy [4] [1] Adding rituximab to ibrutinib appears to improve PFS in CXCR4-mutated patients, potentially mitigating the negative impact [4]

The relationship between these mechanisms can be visualized in the following signaling pathway:

G cluster_micro Protective Microenvironment (Bone Marrow / Lymph Nodes) CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds JAK2 JAK2 CXCR4->JAK2 Activates CXCR4_mut CXCR4_mut BTK BTK CXCR4_mut->BTK Constitutive Activation JAK2->BTK Phosphorylates PLCg2 PLCg2 BTK->PLCg2 Activates PKCu PKCu PLCg2->PKCu Activates RhoA RhoA PKCu->RhoA Activates Integrin_Act Integrin_Act RhoA->Integrin_Act Triggers Adhesion Adhesion Integrin_Act->Adhesion Mediates Survival Survival Adhesion->Survival BTKi BTK Inhibitors (e.g., Ibrutinib, this compound) BTKi->CXCR4 Reduces Surface Expression BTKi->BTK Inhibits

CXCR4-BTK signaling pathway in B-cell malignancies. Mutated CXCR4 leads to constitutive activation of BTK and downstream signaling, promoting cell adhesion and survival. BTK inhibitors block this pathway and reduce CXCR4 surface expression.

This compound Clinical Data and CXCR4 Context

A pivotal phase 2 clinical trial investigated this compound monotherapy (150 mg daily) in 47 patients with relapsed/refractory Waldenström's Macroglobulinemia. The study reported a Major Response Rate (MRR) of 80.9% at a median follow-up of 16.4 months [5].

Crucially, the efficacy was analyzed based on the patients' molecular subtypes:

Molecular Subtype Major Response Rate (MRR)
MYD88^L265P^ / CXCR4^WT^ (Wild-type) 84.6%
MYD88^L265P^ / CXCR4^S338X^ (Mutated) 100%
MYD88^WT^ / CXCR4^WT^ (Double Wild-type) 25.0%

This data suggests that This compound is highly effective in patients with the MYD88 mutation, regardless of CXCR4 status, and shows a trend toward deep responses in the CXCR4-mutated subgroup [5]. However, this analysis comes from a limited number of patients, and longer follow-up is needed to assess progression-free survival.

Experimental Protocols for Investigating CXCR4 Impact

For researchers designing studies, here are key methodologies from the literature for evaluating CXCR4 function and BTK inhibitor effects.

CXCR4 Surface Expression and Recycling Assay [2]

This protocol assesses how BTK inhibition affects CXCR4 presence on the cell membrane.

  • Cell Preparation: Isolate primary CLL cells or use relevant B-cell lines.
  • BTK Inhibition: Pre-treat cells with the BTK inhibitor (e.g., 1µM ibrutinib) or vehicle control for 2-4 hours.
  • CXCL12 Stimulation & Internalization: Stimulate cells with CXCL12 (200 ng/mL) for 2 hours at 37°C to trigger receptor internalization.
  • Re-expression Phase: Wash cells thoroughly with cold PBS to remove CXCL12, then resuspend in fresh medium and incubate at 37°C for 40 minutes to allow receptor recycling.
  • Flow Cytometry Analysis: Stain cells with a fluorescent anti-CXCR4 antibody and analyze surface CXCR4 levels using flow cytometry. Compare levels between inhibited and control cells after the re-expression phase.
Functional Adhesion and Migration Assays [3]

These experiments evaluate the functional consequence of disrupted CXCR4 signaling.

  • Static Adhesion Assay:
    • Coat plates with adhesion molecules (e.g., ICAM-1 for LFA-1, VCAM-1 for VLA-4).
    • Pre-treat cells with a BTK inhibitor or control.
    • Stimulate cells with CXCL12, then seed them onto the coated plates and allow to adhere.
    • Gently wash away non-adherent cells and quantify the remaining adherent cells.
  • Under-Flow Adhesion Assay (Shear Stress):
    • Use a flow chamber system coated with adhesion molecules.
    • Perfuse pre-treated and CXCL12-stimulated cells through the chamber under controlled shear stress to simulate blood flow.
    • Record and count the number of cells that undergo firm arrest versus rolling adhesion.
Signaling and Biochemical Analysis [2]

This protocol investigates the phosphorylation events within the pathway.

  • Cell Stimulation and Lysis: Treat cells with BTK inhibitor, then stimulate with CXCL12 for short time points (e.g., 0, 2, 5, 10 minutes). Lyse cells to extract proteins.
  • Western Blotting:
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe with phospho-specific antibodies against key targets, such as:
      • Phospho-BTK (Y223)
      • Phospho-CXCR4 (Ser339)
      • Phospho-PLCγ2
      • Active RhoA
    • Re-probe the membrane with total protein antibodies to confirm equal loading.
  • Calcium Flux Assay: Load cells with a fluorescent Ca²⁺ indicator (e.g., Indo-1 AM). Stimulate with CXCL12 and monitor real-time changes in intracellular calcium concentration using a flow cytometer or fluorometer.

Research Implications and Future Directions

The available evidence, though not yet extensive for this compound specifically, points toward several key considerations for drug development professionals:

  • Combination Therapies: The finding that adding rituximab to ibrutinib improved outcomes in CXCR4-mutated WM [4] provides a strong rationale for exploring this compound combinations to overcome the protective tumor microenvironment.
  • Resistance Mechanisms: Research shows that CLL cells can develop adaptive mechanisms under BTK inhibitor pressure, with some subclones retaining migrative capacity towards CXCL12, a process in which BTK resistance mutations can emerge early [6]. Investigating if this occurs under this compound treatment is critical.
  • Need for Direct Evidence: While mechanistic insights are robust, definitive conclusions require larger, prospective clinical trials of this compound that are powered to detect statistically significant differences in PFS and OS between CXCR4-mutated and wild-type patients.

References

Orelabrutinib blood-brain barrier penetration CSF concentration

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on BBB Penetration

The table below summarizes key pharmacokinetic findings from clinical studies on orelabrutinib's penetration into the CNS.

Study Context CSF Concentration (Median) CSF/Plasma Free Ratio (Median) Citation
Relapsed/Refractory Primary CNS Lymphoma (PCNSL) 28.7 ng/mL (range: 11.8-52.7) 59.8% (range: 46.1%-86.7%) [1]
Newly Diagnosed PCNSL (Prospective Trial) 20.10 ± 14.70 ng/mL Information not provided in source [2]

These data confirm that this compound achieves substantial concentrations in the CSF, with one study showing over half of the free drug in plasma successfully crossing the blood-brain barrier [1]. This penetration is significantly higher than that reported for the first-generation BTK inhibitor ibrutinib (0.77 ng/mL) [2].

Methodologies for Quantification

The experimental protocol for measuring this compound concentration in biological matrices like plasma and CSF is crucial for generating the above data.

  • Core Analytical Technique: A validated liquid chromatography tandem mass spectrometry (LC-MS/MS) method is used for the precise quantification of this compound in human plasma and cerebrospinal fluid [3]. This technique is favored for its high sensitivity, specificity, and ability to detect low analyte levels in complex biological samples.
  • Sample Collection and Processing: In clinical studies, paired samples of plasma and CSF are collected from patients [1]. The CSF concentration is a direct measure of drug penetration into the CNS, while the plasma concentration provides a reference point. The ratio of CSF to free (unbound) plasma concentration is then calculated to determine the efficiency of BBB penetration [1].

Biological Rationale & Clinical Correlation

The high BBB penetration of this compound is not just a pharmacokinetic metric but is directly linked to its therapeutic mechanism of action in CNS diseases.

G BCR BCR BTK BTK BCR->BTK Signals TLR TLR TLR->BTK Signals NFkB NFkB BTK->NFkB Activates This compound This compound This compound->BTK Inhibits

Figure: this compound inhibits BTK, a key node in BCR and TLR signaling pathways that drive NF-κB activation in CNS lymphoma cells [4] [2].

This targeted mechanism is clinically validated by high response rates in Primary CNS Lymphoma (PCNSL) trials. Studies of this compound-based combination therapies in both newly diagnosed and relapsed/refractory PCNSL have reported complete response (CR) rates ranging from 57.1% to 94.1% and overall response rates (ORR) from 71.4% to 97.1% [5] [6] [2]. Research also indicates that patients with mutations in the BCR/TLR/NF-κB pathways are more likely to respond to this compound-containing therapy [4] [7].

Key Takeaways for Research & Development

  • Critical Property for CNS Targets: The high BBB penetration of this compound is a definitive asset for drug developers, establishing a benchmark for future BTK inhibitors intended for CNS indications [8] [1] [2].
  • Biomarker-Guided Application: Genomic analysis of tumor samples (e.g., MYD88, CD79B mutations) can help identify patient subgroups most likely to benefit from this compound, supporting a precision medicine approach [4] [7].
  • Promising Therapeutic Scope: Beyond oncology, the ability to target compartmentalized inflammation in the CNS makes this compound a compelling candidate for autoimmune neurology, as seen in its ongoing Phase 2 trials for multiple sclerosis [8] [9].

References

Application Note: LC-MS/MS Method for Orelabrutinib in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This protocol summarizes a method for determining orelabrutinib concentration in human plasma, validated as per FDA guidelines [1].

Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix Human Plasma [1]
Internal Standard (IS) Ibrutinib-d5 [1]
Analytical Range 1.00 - 500 ng/mL [1]
Runtime 4.5 minutes [1]
Accuracy (Inter/Intra-run) -3.4% to 6.5% [1]
Precision (Inter/Intra-run) 2.8% to 12.8% [1]
Sample Preparation Protein Precipitation with Acetonitrile [1]
Detailed Methodology
  • Instrument Configuration: Use an LC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode [1].
  • Chromatography:
    • Mobile Phase: 10 mM ammonium formate containing 0.1% formic acid and acetonitrile (62:38, v/v) [1].
    • A reversed-phase C18 column is recommended for separation [2].
  • Mass Spectrometry Detection:
    • Operate in Multiple Reaction Monitoring (MRM) mode.
    • Monitor the transitions: m/z 428.1 → 411.2 for this compound and m/z 446.2 → 309.2 for the internal standard (Ibrutinib-d5) [1].
  • Sample Preparation Protocol:
    • Pipette 100 µL of plasma into a tube.
    • Add the internal standard working solution.
    • Precipitate proteins by adding 300 µL of acetonitrile.
    • Vortex mix for 1 minute and centrifuge at 13,000 × g for 10 minutes at 4°C.
    • Transfer the supernatant for LC-MS/MS analysis [1] [2].
  • Method Validation: The method demonstrated acceptable selectivity, matrix effects, recovery, and stability under various storage conditions. Incurred sample reanalysis confirmed good reproducibility [1].

Experimental Workflow Diagram

The diagram below outlines the entire analytical procedure.

G This compound LC-MS/MS Analysis Workflow start Start with 100 µL Plasma Sample add_is Add Internal Standard (Ibrutinib-d5) start->add_is precipitate Protein Precipitation with 300 µL Acetonitrile add_is->precipitate vortex Vortex Mix for 1 min precipitate->vortex centrifuge Centrifuge (13,000 × g, 10 min, 4°C) vortex->centrifuge collect Collect Supernatant centrifuge->collect inject LC-MS/MS Analysis collect->inject detect MRM Detection This compound: m/z 428.1→411.2 IS: m/z 446.2→309.2 inject->detect

Alternative Method: UPLC-MS/MS in Rat Plasma

An alternative UPLC-MS/MS method was developed for rat plasma pharmacokinetic studies, showing similar performance with a broader range [2].

Parameter Specification
Analytical Technique UPLC-MS/MS
Sample Matrix Rat Plasma
Internal Standard (IS) Futibatinib
Analytical Range 1 - 2000 ng/mL
Runtime 3.0 minutes
LLOQ 1 ng/mL
Precision (% RSD) 1.4% to 11.5%
  • Key Differences: Uses futibatinib as IS and a gradient elution with 0.1% formic acid in water and acetonitrile [2].
  • Application: Successfully applied to a pharmacokinetic study in rats after oral administration of 10 mg/kg this compound [2].

Clinical Context and Relevance of this compound

This compound is a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved in China for treating B-cell malignancies like mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and small lymphocytic lymphoma (SLL) [1] [2] [3].

Therapeutic drug monitoring is crucial because this compound exhibits large inter-individual variability, and its pharmacokinetics can be affected by co-administration with strong CYP3A4 inhibitors [1]. The diagram below shows its role in B-cell signaling.

G BTK Inhibition in B-Cell Signaling bcr BCR Signal btk Bruton's Tyrosine Kinase (BTK) bcr->btk nfkb NF-κB Pathway Activation btk->nfkb survival B-Cell Proliferation & Survival nfkb->survival drug This compound drug->btk  Inhibits

Critical Method Notes and Considerations

  • Choice of Internal Standard: The use of a deuterated internal standard (Ibrutinib-d5) is optimal for compensating for variability in sample preparation and ionization efficiency [1].
  • Clinical Application: This method is intended for therapeutic drug monitoring (TDM) and pharmacokinetic studies in patients. It has been applied to samples from patients with MCL and CLL/SLL [1].
  • Stability: The method validation included stability studies under various conditions, ensuring reliability during routine analysis [1].

References

Therapeutic Drug Monitoring of Orelabrutinib: Analytical Methods and Clinical Implementation Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Clinical Relevance

Orelabrutinib is a novel, highly selective, irreversible second-generation Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant efficacy in the treatment of various B-cell malignancies. Since its initial approval in China in December 2020 for relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), this compound has shown promising clinical activity across multiple hematologic indications [1] [2]. The therapeutic rationale for this compound stems from its potent inhibition of BTK, a crucial signaling molecule in the B-cell receptor pathway that regulates B-cell proliferation, differentiation, and apoptosis [2]. Unlike first-generation BTK inhibitors such as ibrutinib, this compound demonstrates exceptional kinase selectivity with a half-maximal inhibitory concentration (IC50) of 1.6 nM against BTK and minimal off-target inhibition against other tyrosine kinases, potentially translating into improved safety profiles [1] [3].

The establishment of therapeutic drug monitoring (TDM) for this compound is clinically justified by several factors observed in clinical trials and pharmacokinetic studies. Despite predictable pharmacokinetics observed in clinical trials, significant interpatient variability in drug exposure has been noted, potentially influencing both efficacy and safety outcomes [1] [3]. Clinical studies have demonstrated that this compound exhibits linear pharmacokinetic characteristics with dose-proportional increases in plasma exposure, and achieves near-complete BTK occupancy at doses ≥50 mg/day maintained over 24 hours [1] [3]. The recommended phase 2 dose established in clinical trials is 150 mg once daily, which has shown an overall response rate of 81.1% in patients with relapsed or refractory MCL, with 27.4% achieving complete response and 53.8% achieving partial response [1]. The growing evidence base supporting this compound's expansion into autoimmune conditions, including multiple sclerosis, further underscores the need for robust TDM protocols to optimize dosing across diverse patient populations and clinical scenarios [4].

Analytical Methodology for this compound Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

The quantification of this compound in biological matrices primarily relies on advanced liquid chromatography-tandem mass spectrometry techniques, with ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) emerging as the gold standard methodology. A validated UPLC-MS/MS method for this compound determination in plasma utilizes futibatinib as an internal standard (IS) to ensure analytical precision and accuracy [2]. The sample preparation employs a straightforward protein precipitation technique, where 100 μL of plasma sample is mixed with 10 μL of IS working solution (500 ng/mL) and 300 μL of acetonitrile, followed by vortexing for 1 minute and centrifugation at 13,000 × g for 10 minutes at 4°C [2]. This efficient preparation method eliminates the need for complex extraction procedures while maintaining adequate recovery and minimizing matrix effects.

Chromatographic separation is achieved using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C, with a mobile phase consisting of 0.1% formic acid in water (solution A) and acetonitrile (solution B) [2]. The gradient elution program is optimized for rapid separation: initial conditions at 90% A for 0.5 minutes, followed by a linear decrease to 10% A over 0.5-1.0 minutes, maintained at 10% A for 1.0-1.4 minutes, then returned to 90% A over 1.4-1.5 minutes, with re-equilibration until 3.0 minutes [2]. The total run time of 3.0 minutes allows for high-throughput analysis, essential for clinical TDM applications requiring rapid turnaround times. Mass spectrometric detection employs electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM), tracking the transition of m/z 427.95→410.97 for this compound and m/z 418.99→295.97 for the internal standard futibatinib [2].

Method Validation Parameters

The UPLC-MS/MS method for this compound quantification has undergone comprehensive validation according to FDA bioanalytical method validation guidelines, demonstrating excellent performance characteristics across all evaluated parameters [2]. The method exhibits linear calibration over a concentration range of 1-2000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL, providing sufficient sensitivity to detect clinically relevant concentrations [2]. The precision and accuracy profiles remain well within acceptable limits, with precision values ranging from 1.4% to 11.5% and intra-day and inter-day accuracy ranging from -5.7% to 7.7% and -0.2% to 12.5%, respectively [2].

Table 1: Analytical Method Validation Parameters for this compound Quantification

Validation Parameter Performance Characteristics Acceptance Criteria
Linear range 1-2000 ng/mL R² > 0.99
LLOQ 1 ng/mL Accuracy ±20%
Precision 1.4-11.5% RSD <15% RSD
Intra-day accuracy -5.7 to 7.7% ±15% of nominal
Inter-day accuracy -0.2 to 12.5% ±15% of nominal
Extraction recovery Consistent and high Consistent and precise
Matrix effect Minimal ion suppression/enhancement No significant impact
Stability Established under various conditions Within ±15% of nominal

The method demonstrates excellent selectivity with no interference from endogenous plasma components at the retention times of this compound and the internal standard [2]. Additionally, studies have confirmed appropriate stability profiles under various storage and handling conditions, including freeze-thaw cycles, short-term temperature exposure, and long-term storage at -80°C [2]. The matrix effect and recovery assessments have yielded results within permissible values, ensuring reliable quantification without significant ion suppression or enhancement effects from biological matrix components [2].

Pharmacokinetic and Pharmacodynamic Relationships

Understanding the pharmacokinetic (PK) profile of this compound and its relationship to pharmacodynamic (PD) biomarkers is essential for establishing meaningful therapeutic targets in TDM. Population pharmacokinetic studies have characterized the disposition kinetics of this compound, revealing a consistent profile across patient populations [1]. The drug demonstrates favorable oral bioavailability and achieves maximum plasma concentrations (C~max~) within a predictable timeframe after administration. In phase 1/2 studies, blood samples collected from patients during cycle 1 on day 1 and day 15 (predose and up to 12 hours post-dose) provided comprehensive PK profiles for noncompartmental analysis using Phoenix WinNonlin (version 7.0) [1].

A critical PD biomarker for this compound activity is BTK target occupancy in peripheral blood mononuclear cells (PBMCs), which serves as a direct measure of target engagement [1]. Clinical studies have demonstrated that this compound achieves and maintains near-complete BTK occupancy (>90%) at doses ≥50 mg/day over a 24-hour dosing interval [1] [3]. This sustained target engagement is a key differentiator from some other BTK inhibitors and provides the pharmacological basis for once-daily dosing. The relationship between this compound plasma concentrations and BTK occupancy follows a sigmoidal Emax model, enabling the estimation of concentration thresholds required for maintaining therapeutic target coverage throughout the dosing interval [1].

Table 2: Key Pharmacokinetic Parameters of this compound (150 mg Once Daily)

Pharmacokinetic Parameter Value Clinical Significance
C~max~ Data from clinical studies Peak exposure potential
T~max~ Data from clinical studies Absorption rate
AUC~0-24h~ Data from clinical studies Total drug exposure
t~1/2~ Data from clinical studies Dosing frequency determination
Apparent clearance Data from clinical studies Elimination characteristics
Accumulation ratio Minimal Once-daily dosing suitability
BTK occupancy at trough >90% Target engagement maintenance

The pharmacokinetic-pharmacodynamic (PK-PD) relationship establishes the foundation for therapeutic drug monitoring of this compound. Clinical evidence suggests that maintaining trough plasma concentrations above a specific threshold correlates with sustained BTK occupancy >90%, which is associated with optimal efficacy outcomes [1] [3]. This relationship is particularly important in special populations where drug disposition may be altered, such as patients with hepatic impairment, those taking concomitant medications that affect CYP3A4 activity, or those with altered protein binding characteristics. The application of population PK modeling and Bayesian forecasting approaches can facilitate the individualization of this compound dosing based on limited blood sampling strategies, enhancing the practicality of TDM implementation in clinical practice.

TDM Implementation and Clinical Application

Indications for Therapeutic Drug Monitoring

The implementation of therapeutic drug monitoring for this compound should be strategically deployed in specific clinical scenarios where pharmacokinetic variability may significantly impact treatment outcomes. Key indications for TDM include: evaluation of suspected subtherapeutic response in patients with inadequate clinical improvement despite appropriate dosing, which may indicate suboptimal drug exposure due to malabsorption, rapid metabolism, or drug interactions; assessment of suspected toxicity in patients experiencing unexpected adverse effects potentially related to supratherapeutic concentrations; management of special populations including elderly patients, those with hepatic impairment, or individuals with significant comorbidities that may alter drug disposition; verification of adherence in cases where pill-taking behavior is questionable or when clinical response diverges from expectations; and dose optimization during long-term therapy when physiological changes or concomitant medications may alter this compound pharmacokinetics [1] [3] [5].

The recommended sampling strategy for this compound TDM should focus on trough concentrations (C~trough~) collected immediately before the next scheduled dose, as this parameter best reflects steady-state exposure and correlates with target occupancy throughout the dosing interval [1]. In specific clinical circumstances, such as suspected rapid metabolism or drug interactions, limited sampling strategies incorporating additional time points may provide more comprehensive pharmacokinetic assessment. The established analytical methodology described in Section 2 provides the technical foundation for reliable concentration determination, with typical turnaround times of 24-48 hours being acceptable for clinical decision-making, though faster results may be necessary for critical cases.

Clinical Interpretation and Dose Adjustment

Interpretation of this compound concentrations requires integration of pharmacokinetic data with clinical context, including treatment indication, disease burden, patient characteristics, and concomitant medications. Based on clinical trial data and pharmacokinetic-pharmacodynamic relationships, the proposed therapeutic range for this compound trough concentrations is [proposed range based on clinical study exposures associated with efficacy]. Values consistently below this range may indicate increased risk of suboptimal response, while persistent elevations above [upper limit] may correlate with heightened toxicity risk [1] [3]. It is important to note that these ranges should be considered as population-guided starting points, with individual patient factors necessitating clinical judgment in interpretation.

The following workflow diagram illustrates the systematic approach to this compound therapeutic drug monitoring in clinical practice:

G Start Initiate this compound 150 mg QD SteadyState Achieve Steady State (≥5 half-lives) Start->SteadyState ClinicalAssessment Clinical Assessment at 2-3 months SteadyState->ClinicalAssessment TDMIndication TDM Indication Present? ClinicalAssessment->TDMIndication CollectSample Collect Trough Sample (Pre-dose) TDMIndication->CollectSample Yes Monitor Continue Regular Monitoring TDMIndication->Monitor No LCMSMS LC-MS/MS Analysis CollectSample->LCMSMS Interpret Interpret Result vs. Therapeutic Range LCMSMS->Interpret Subtherapeutic Subtherapeutic Interpret->Subtherapeutic Therapeutic Therapeutic Interpret->Therapeutic Supratherapeutic Supratherapeutic Interpret->Supratherapeutic Evaluate Evaluate Adherence, Drug Interactions, GI function Subtherapeutic->Evaluate Maintain Maintain Current Dose Therapeutic->Maintain EvaluateTox Evaluate for Toxicity, Consider Dose Reduction Supratherapeutic->EvaluateTox ConsiderDose Consider Dose Increase if appropriate Evaluate->ConsiderDose ConsiderDose->Monitor Maintain->Monitor EvaluateTox->Monitor

When confronted with subtherapeutic this compound concentrations, the initial approach should include comprehensive evaluation of potential contributing factors, including assessment of medication adherence, evaluation for drug-drug interactions (particularly with CYP3A4 inducers), investigation of gastrointestinal conditions that might impair absorption, and verification of appropriate sampling timing [6]. If these factors are addressed and subtherapeutic concentrations persist, dose escalation may be considered with careful monitoring for both efficacy and toxicity. Conversely, for supratherapeutic concentrations associated with adverse effects, dose reduction or alternative dosing schedules (such as splitting the daily dose) may be implemented while maintaining clinical surveillance for disease response.

Conclusion and Future Perspectives

Therapeutic drug monitoring of this compound represents a promising strategy for optimizing clinical outcomes in patients receiving this targeted therapy. The establishment of robust analytical methods using UPLC-MS/MS technology, coupled with growing understanding of this compound's pharmacokinetic-pharmacodynamic relationships, provides a solid foundation for evidence-based TDM implementation [7] [2]. As clinical experience with this compound expands across multiple indications, including hematologic malignancies and autoimmune conditions, the refinement of therapeutic targets and monitoring strategies will continue to evolve.

Future directions in this compound TDM should include the development of validated Bayesian forecasting tools that enable precise dose individualization based on limited sampling strategies, enhancing the practicality of TDM in routine clinical care [1]. Additionally, research efforts should focus on elucidating the relationship between this compound exposure and specific adverse effects, particularly those that may be concentration-dependent, to establish comprehensive therapeutic windows that balance efficacy and safety [1] [3] [5]. The exploration of pharmacogenomic factors influencing this compound metabolism and response may further refine TDM approaches by identifying patient subgroups with distinctive pharmacokinetic profiles. As the therapeutic landscape for BTK inhibitors continues to evolve, the integration of therapeutic drug monitoring into clinical practice promises to maximize the potential of this compound while minimizing the risk of treatment-related complications.

References

Orelabrutinib Combination Therapy for CNS Lymphoma: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Primary central nervous system lymphoma (PCNSL) is a rare and aggressive extranodal non-Hodgkin lymphoma confined to the brain, spinal cord, eyes, and leptomeninges. The therapeutic landscape for PCNSL has been limited by the challenges of achieving adequate drug penetration across the BBB and managing treatment-related toxicities [1]. High-dose methotrexate (HD-MTX) remains the cornerstone of induction therapy, but outcomes remain suboptimal with conventional regimens, necessitating more effective and tolerable approaches [2] [1].

The biological rationale for BTK inhibition in CNSL stems from the frequent occurrence of mutations in the B-cell receptor (BCR) signaling pathway, particularly in MYD88 and CD79B, which create a dependency on BTK-mediated signaling for tumor survival [3]. Orelabrutinib offers advantages over earlier BTK inhibitors due to its superior kinase selectivity, which minimizes off-target effects, and its enhanced BBB penetration, with a median cerebrospinal fluid (CSF) concentration as high as 28.7 ng/mL, enabling effective targeting of CNS disease [2] [4].

Clinical Efficacy Data Summary

Clinical studies consistently demonstrate that this compound-containing regimens achieve high response rates in both newly diagnosed and relapsed/refractory CNSL.

Table 1: Efficacy Outcomes of this compound-Based Regimens in Clinical Trials

Study Type (Patient Population) Regimen (Acronym) Sample Size ORR (%) CR Rate (%) Survival Outcomes
Prospective Phase II (Newly diagnosed PCNSL) [3] Rituximab, HD-MTX, this compound (RMO) n=65 92.3 (ITT) 35.4 (ITT); Increased to 72.2% with 6 cycles* 2-yr PFS: 74.9%; 2-yr OS: 85.4%
Prospective Phase II (Newly diagnosed PCNSL) [2] [5] This compound, Rituximab, HD-MTX (ORM) n=28 71.4 57.1 2-yr PFS: 64.3%; 3-yr OS: 82.7%
Retrospective (rrCNSL) [6] This compound + HD-MTX/Ifosfamide/Etoposide/Dexa (Ore-MIED) n=26 89.2 (for cohort) 51.4 (for cohort) Median PFS: 13.0 months (Ore-MIED)
Retrospective (rrCNSL) [6] This compound + HD-MTX/Temozolomide/Dexa (Ore-MTD) n=11 89.2 (for cohort) 51.4 (for cohort) Median PFS: 5.0 months (Ore-MTD)
Phase I (Newly diagnosed PCNSL) [4] This compound, Rituximab, MTX, Dexamethasone (ORMD) n=13 83.3 (100% with ≥6 cycles) 83.3 (100% with ≥6 cycles) 1-yr PFS: 75.0% (patients with ≥6 cycles)
Retrospective (CNSL, mixed) [7] [8] HD-MTX, Thiotepa, this compound ± Rituximab (MTO±R) n=14 92.3 69.2 12-mo PFS: 60%; 12-mo OS: 70%

Among a subgroup of patients who received two additional cycles of RMO.*

Detailed Treatment Protocols

Induction Therapy for Newly Diagnosed PCNSL

A. RMO/ORM Protocol (Based on [3] and [2])

  • This compound: 150 mg orally once daily, continuously.
  • Rituximab: 375 mg/m² intravenously on Day 1 of each cycle.
  • Methotrexate: 3.5 g/m² intravenously over 24 hours on Day 2 of each cycle.
    • Hydration and Urine Alkalinization: Standard protocols must be initiated before and continued after MTX infusion.
    • Leucovorin Rescue: Initiated 24 hours post-MTX completion at 15 mg every 6 hours, adjusted based on serum MTX levels.
  • Cycle Duration: 21 days.
  • Minimum Planned Cycles: 4-6 cycles. Treatment continuation to 6 cycles is recommended as it significantly increases the CR rate [3]. Response should be assessed after every 2 cycles.

B. ORMD Protocol (Based on [4])

This protocol includes dexamethasone and explores a higher dose of this compound.

  • This compound: 150 mg or 200 mg orally once daily. Dosing begins after MTX clearance.
  • Rituximab: 375 mg/m² IV on Day 1.
  • Methotrexate: 3.5 g/m² or 5 g/m² IV on Day 2.
  • Dexamethasone: 10-15 mg IV on Days 1-4.
  • Cycle Duration: 21 days for 6-8 cycles.
Therapy for Relapsed/Refractory CNSL

A. Ore-MIED Protocol (Based on [6]) This intensive regimen is for fit patients eligible for salvage therapy.

  • This compound: 150 mg orally once daily, continuously.
  • Methotrexate: 3.5 g/m² IV on Day 1.
  • Ifosfamide: 1500 mg/m² IV on Days 2-4 (with Mesna uroprotection).
  • Etoposide: 100 mg/m² IV on Days 2-4.
  • Dexamethasone: 40 mg IV/PO on Days 1-4.
  • Cycle Duration: 21 days for 3-6 cycles.

B. Ore-MTD Protocol (Based on [6]) A less intensive option, potentially suitable for older or less fit patients.

  • This compound: 150 mg orally once daily, continuously.
  • Methotrexate: 3.5 g/m² IV on Day 1.
  • Temozolomide: 150-200 mg/m² PO on Days 1-5.
  • Dexamethasone: 40 mg IV/PO on Days 1-4.
  • Cycle Duration: 21 days for 3-6 cycles.

Safety and Tolerability Profile

This compound-based combinations demonstrate a manageable safety profile, largely consistent with the known effects of the chemotherapeutic agents.

Table 2: Common Adverse Events and Management Strategies

Adverse Event Incidence & Grade Recommended Management
Hematologic Toxicities
Leukopenia/Lymphopenia Grade 3: 17.9-25% [2] [4] Monitor CBC regularly. Consider dose delay and G-CSF support.
Thrombocytopenia Grade 3: 3.6% [2] Monitor CBC. Transfuse as needed.
Non-Hematologic Toxicities
Upper Respiratory Infection 13.8% (Any grade) [3] Symptomatic management.
Lung Infection 6.2% (Any grade); Grade 3 DLT reported [3] [4] Prompt investigation, antibiotics, and consider treatment interruption.
Liver Transaminase Elevation Grade 3 DLT reported (related to high-dose MTX) [4] Monitor LFTs. Dose modification per protocol.
Diarrhea Grade 3: 3.6% [2] Supportive care.

A key finding across studies is the reduction in certain off-target toxicities associated with first-generation BTK inhibitors. In the reported trials, no cases of atrial fibrillation/flutter or major bleeding were attributed to this compound [3] [2]. Furthermore, no treatment-related deaths occurred during the induction phases of these studies.

Biomarker Analysis and Response Correlation

Molecular profiling provides insights into therapeutic mechanisms and potential resistance.

  • Mutational Landscape: In newly diagnosed PCNSL, mutations in MYD88 (75.7%) and CD79B (37.8%) are highly prevalent, with approximately 35% of patients having co-occurring mutations in both [3]. These mutations constitutively activate the BCR signaling pathway, creating oncogenic dependence on BTK, which explains the high efficacy of this compound.
  • Predictive Biomarkers: The presence of TP53 mutations has been associated with a significantly worse overall survival, suggesting it may be a marker of resistance [3]. The response to this compound-based therapy does not appear to be strictly dependent on MYD88/CD79B status, indicating that even wild-type tumors may benefit, possibly through alternative mechanisms [3].

The following diagram illustrates the mechanistic rationale for this compound in PCNSL, integrating the genetic drivers and the drug's action:

G Mutations PCNSL Genetic Drivers (MYD88 L265P, CD79B) BCR Constitutive BCR Pathway Activation Mutations->BCR Proliferation Lymphoma Cell Proliferation & Survival BCR->Proliferation This compound This compound BTK Inhibits BTK This compound->BTK BBB Crosses BBB Effectively This compound->BBB Apoptosis Induces Tumor Cell Apoptosis BTK->Apoptosis Blocks Survival Signal BBB->BTK High CSF Concentration

Diagram 1: Mechanism of action of this compound in PCNSL. Prevalent mutations in MYD88 and CD79B lead to constitutive activation of the B-cell receptor (BCR) signaling pathway. This compound potently inhibits Bruton's Tyrosine Kinase (BTK), a key signaling node, thereby blocking downstream survival signals and inducing apoptosis in lymphoma cells. Its high blood-brain barrier (BBB) permeability ensures effective drug delivery to the tumor site in the central nervous system.

Consolidation and Maintenance Strategies

Following successful induction with this compound-based regimens, consolidation therapy should be considered, particularly for high-risk patients.

  • Autologous Stem Cell Transplantation (ASCT): Fit, responding patients should be evaluated for ASCT with thiotepa-based conditioning regimens (e.g., TBC or TEC). In a phase II study, patients receiving consolidation with ASCT had significantly longer progression-free survival compared to those who did not [3].
  • This compound Maintenance: For patients ineligible for ASCT, maintenance therapy with this compound (150 mg once daily) for up to one year has been employed in clinical trials and is associated with promising long-term survival [2] [4]. In one analysis, the 2-year PFS rate was 75.0% for patients receiving this compound maintenance [3].

The decision flowchart below outlines the clinical management pathway from induction to consolidation/maintenance:

G Start Newly Diagnosed PCNSL Induction Induction Therapy: This compound + HD-MTX ± Rituximab (4-6 cycles) Start->Induction Response Response Assessment (CR/PR) Induction->Response Consolidation Consolidation Decision Response->Consolidation CR/PR achieved PD Progressive Disease (Consider salvage regimens) Response->PD PD/SD ASCT Eligible for ASCT? (Consider age, fitness, response) Consolidation->ASCT ASCT_Yes Proceed to High-Dose Chemo + ASCT ASCT->ASCT_Yes Yes Maintenance This compound Maintenance (1 year) ASCT->Maintenance No / Ineligible ASCT_Yes->Maintenance Post-transplant

Diagram 2: Proposed treatment algorithm for newly diagnosed PCNSL using this compound-based therapy. After induction with an this compound/HD-MTX-based regimen, responding patients should be evaluated for fitness and eligibility for consolidative autologous stem cell transplantation (ASCT). Those ineligible can proceed with this compound maintenance therapy. Patients with progressive disease (PD) or stable disease (SD) require salvage therapy.

Discussion and Future Directions

The integration of this compound into HD-MTX-based induction therapy represents a significant advancement in the initial management of PCNSL. The consistently high ORR and CR rates across studies, coupled with a tolerable safety profile, position this combination as a potent first-line option [3] [2] [4]. The profound responses achieved may allow more patients to successfully bridge to curative-intent consolidation with ASCT.

Future research should focus on randomized phase III trials comparing this compound-based regimens to traditional immunochemotherapy (e.g., the MATRix regimen) to definitively establish superiority. Further exploration is needed to define the optimal role of maintenance this compound, including its duration and benefit in different risk groups. Finally, understanding the mechanisms of resistance and developing strategies to overcome them, potentially through combination with other targeted agents, will be crucial for improving long-term outcomes.

References

Orelabrutinib with lenalidomide and immunochemotherapy PCNSL

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Data

The table below summarizes the key efficacy outcomes from relevant clinical studies.

Study Type & Population Regimen (Abbreviation) Sample Size ORR (%) CR Rate (%) Median PFS Reference
Retrospective; r/r PCNSL Rituximab + HD-MTX + Temozolomide + Orelabrutinib + Lenalidomide (RMT+O/L) 15 86.7 73.3 Not reported [1] [2]
Retrospective; r/r CNSL This compound + HD-MTX + Temozolomide + Dexamethasone (Ore-MTD) 11 89.2 (for cohort) 51.4 (for cohort) 5.0 months (Ore-MTD) [3]
Retrospective; r/r CNSL This compound + HD-MTX + Ifosfamide + Etoposide + Dexamethasone (Ore-MIED) 26 89.2 (for cohort) 51.4 (for cohort) 13.0 months (Ore-MIED) [3]
Prospective Phase II; Newly Diagnosed PCNSL Rituximab + HD-MTX + this compound (R-MO) 37 97.1 (Best ORR) 94.1 (Best CR) Not Reached (1-yr PFS: 83.6%) [4]

Detailed Experimental Protocol (Based on RMT+O/L Regimen)

This protocol is synthesized from a retrospective case series investigating the combination therapy in r/r PCNSL [1] [2].

Patient Selection
  • Inclusion Criteria:
    • Adult patients (≥18 years) with histologically confirmed r/r PCNSL.
    • Relapsed disease: recurrence after achieving complete response (CR) to prior therapy.
    • Refractory disease: failure to achieve at least partial response after first-line therapy, relapse within 6 months of completing therapy, or two or more relapses.
    • Adequate bone marrow, renal, and hepatic function.
  • Exclusion Criteria:
    • Presence of immunodeficiency, unstable systemic disease, or active infection.
    • Pregnancy or lactation.
Treatment Regimen & Dosing

The treatment consists of intensive immunochemotherapy cycles combined with continuous oral targeted therapy.

  • Cycle Structure: 28-day cycles.
  • Rituximab: 375 mg/m², intravenous (IV) infusion, Day 1 [1] [2].
  • High-Dose Methotrexate (HD-MTX): 3.5 g/m², IV over a 4-hour infusion, Day 2 [1] [2].
    • Leucovorin Rescue: Begin 24 hours after MTX initiation. Administer 50 mg intramuscularly every 6 hours until serum MTX concentration falls below 0.05 μmol/L [1].
  • Temozolomide: 150 mg/m², orally, once daily on Days 4-8 [1] [2].
  • This compound: 150 mg, orally, once daily. Continue daily throughout treatment cycles until disease progression or unacceptable toxicity [1] [2].
  • Lenalidomide: 25 mg, orally, once daily on Days 1-21 of each cycle. Administered along with prednisone (10 mg once per week) [1] [2].
Response Assessment & Monitoring
  • Primary Method: Gadolinium-enhanced brain MRI.
  • Assessment Schedule: Perform MRI every cycle during induction. Once CR is achieved, the interval can be extended to every 3-6 cycles [1] [2].
  • Response Criteria: Use the International PCNSL Collaborative Group (IPCG) criteria to categorize responses as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) [1].
  • Ancillary Tests:
    • Systemic Staging: Positron Emission Tomography-Computed Tomography (PET-CT) to rule out systemic involvement at baseline.
    • Ophthalmic Examination: Slit-lamp examination for patients with suspected ocular involvement.
    • Cerebrospinal Fluid (CSF) Analysis: Cytology and flow cytometry.
    • Bone Marrow Biopsy: To exclude systemic lymphoma.

Supporting Workflow and Mechanism of Action

The synergy of this combination therapy targets both the tumor cells and the immune microenvironment within the CNS. The following diagram illustrates the workflow and key signaling pathways involved.

G cluster_clinical Clinical Workflow cluster_mechanism Key Molecular Mechanisms & Drug Targets Screening Patient Screening (r/r PCNSL, Adequate Organ Function) Treatment Combination Therapy (28-Day Cycles) Screening->Treatment Assessment Response Assessment (MRI per IPCG Criteria) Treatment->Assessment Maintenance Continuation/Maintenance (Oral this compound/Lenalidomide) Assessment->Maintenance BCR BCR Signaling (CD79B Mutation) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK This compound Inhibits TLR TLR Signaling (MYD88 L265P Mutation) TLR->BTK This compound Inhibits NFkB NF-κB Pathway Activation (Cell Survival/Proliferation) BTK->NFkB IMID Immunomodulation (TME, Cytokine Production) IMID->NFkB Lenalidomide Modulates PD1 Immune Checkpoint (PD-1/PD-L1) PD1->IMID Sintilimab Targets

This diagram illustrates the integration of clinical management with the underlying molecular rationale [1] [5].

Safety and Tolerability Profile

The combination regimen has a manageable safety profile.

  • Most Common Adverse Events (AEs): The most frequently reported AEs include transaminase elevation, neutropenia, thrombocytopenia, skin rash, and fatigue [1] [6].
  • Grade 3+ AEs: In studies, a minority of patients (approximately 21%) experienced grade 3 or higher treatment-related AEs [6]. No grade 4 AEs or drug-related deaths were reported in the RMT+O/L series [1].
  • Management:
    • Myelosuppression: Monitor blood counts closely. Use prophylactic granulocyte colony-stimulating factor (G-CSF) as needed [6].
    • Hepatotoxicity: Monitor liver function tests. Manage methotrexate toxicity with adequate hydration, urine alkalinization, and strict leucovorin rescue [1] [4].
    • Rash: For grade 1 rash, use topical corticosteroids or oral antihistamines. For grade 2 or higher, consider treatment interruption until resolution [6].

Predictive Biomarkers and Monitoring

Emerging research highlights potential biomarkers for patient stratification and response monitoring.

  • Genomic Profiling: Patients with mutations in the BCR (CD79B), TLR, or NF-κB pathways (e.g., MYD88 L265P) are more likely to respond to this compound-containing therapy [1] [2] [5].
  • Liquid Biopsy: Dynamic changes in circulating tumor DNA (ctDNA) in blood and cerebrospinal fluid (CSF) are closely associated with tumor burden and treatment response. Sustained clearance of ctDNA correlates with durable remission [1] [2].
  • Immune Profiling: A baseline immune profile characterized by a higher proportion of PD-1+ CD8+ T cells, lower CD8+ T cells, higher CD4+ T cells, and lower levels of cytokines (IL-6, IL-8, IL-10) has been associated with better treatment response in DLBCL studies [6].

Research Implications and Future Directions

  • Efficacy: The high response rates observed in these studies position this compound-based combinations as a highly effective therapeutic strategy for r/r PCNSL, a condition with limited options [1] [3].
  • Novel Combinations: The synergy between BTK inhibition, immunomodulation, and chemotherapy provides a strong rationale for exploring these regimens in frontline settings [4] and in combinations with other novel agents like PD-1 inhibitors [6].
  • Personalized Medicine: The use of genomic and liquid biopsy data holds promise for moving towards response-adapted and biomarker-driven treatment personalization in PCNSL [1] [7].

References

Comprehensive Application Notes and Protocols: Orelabrutinib in Relapsed/Refractory Waldenström Macroglobulinemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Waldenström Macroglobulinemia and Orelabrutinib

Waldenström Macroglobulinemia (WM) is a rare, indolent B-cell lymphoma characterized by bone marrow infiltration of clonal lymphoplasmacytic cells and production of monoclonal immunoglobulin M (IgM) paraprotein [1] [2]. WM belongs to a spectrum of IgM gammopathies that ranges from asymptomatic IgM monoclonal gammopathy of undetermined significance (IgM-MGUS) to symptomatic WM requiring therapeutic intervention [1]. The disease primarily affects elderly individuals, with a median age at diagnosis of approximately 70 years, and follows a chronic, relapsing course requiring multiple lines of therapy over time [3]. Clinical manifestations include anemia, thrombocytopenia, hepatosplenomegaly, lymphadenopathy, and symptoms related to IgM paraprotein effects such as hyperviscosity syndrome, neuropathy, and cryoglobulinemia [3] [2].

This compound is a novel, selective, irreversible Bruton tyrosine kinase (BTK) inhibitor that has demonstrated significant efficacy in patients with relapsed or refractory (R/R) WM [4]. As a covalent BTK inhibitor, this compound binds to the Cys481 residue in the BTK active site, blocking B-cell receptor signaling pathways that are critical for WM cell survival and proliferation [3]. The drug was evaluated in a single-arm, multicenter, open-label phase 2 study involving patients with R/R WM who had received at least one prior line of therapy, demonstrating promising efficacy with a manageable safety profile [4]. Given the incurable nature of WM and the tendency for patients to relapse after initial therapies, this compound represents an important therapeutic option for the management of R/R disease.

Molecular Basis and Signaling Pathways

Genetic Landscape of Waldenström Macroglobulinemia

The molecular pathogenesis of WM is characterized by somatic mutations in key genes that drive disease development and influence treatment response. The most significant genetic alteration in WM is the MYD88L265P mutation, which is detectable in over 90% of patients [1] [2]. This mutation triggers constitutive activation of the NF-κB signaling pathway through myeloid differentiation primary response 88 (MYD88) protein, promoting malignant B-cell survival and proliferation [3]. The second most common genetic alterations are CXCR4 mutations (CXCR4WHIM or CXCR4MUT), occurring in 30-40% of WM patients [1] [3]. These mutations, named after WHIM syndrome (Warts, Hypogammaglobulinemia, Infections, Myelokathexis) due to their similarity to CXCR4 mutations in that disorder, enhance AKT and ERK signaling and contribute to disease pathogenesis [4] [1].

The mutational status of MYD88 and CXCR4 has significant clinical implications for WM patients, particularly regarding response to BTK inhibitors like this compound. Patients with MYD88L265P/CXCR4 wild-type mutations typically demonstrate lower major response rates to BTK inhibitors compared to those with MYD88 mutations [4]. Additionally, TP53 mutations and/or 17p deletions occur in a subset of WM patients and are associated with adverse outcomes and increased chemoresistance [3]. Cytogenetic abnormalities such as deletion 6q are also observed in 40-50% of WM patients and may influence disease progression [2].

BTK Signaling Pathway and this compound Mechanism of Action

The Bruton tyrosine kinase is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in B-cell development, activation, proliferation, and survival. In WM, constitutive activation of the BCR signaling pathway contributes to the pathogenesis and progression of the disease. This compound exerts its therapeutic effect by irreversibly inhibiting BTK through covalent binding to the Cys481 residue in the ATP-binding domain [3]. This inhibition blocks downstream signaling cascades, including NF-κB, MAPK, and PI3K/AKT pathways, ultimately leading to reduced proliferation and increased apoptosis of malignant B-cells.

The following diagram illustrates the key signaling pathways in Waldenström Macroglobulinemia and this compound's mechanism of action:

G BCR BCR BTK BTK BCR->BTK Activation NFkB NFkB BTK->NFkB Downstream Activation MYD88 MYD88 MYD88->NFkB L265P Mutation Constitutive Activation Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival CXCR4 CXCR4 AKT AKT CXCR4->AKT S338X Mutation Enhanced Signaling ERK ERK CXCR4->ERK S338X Mutation Enhanced Signaling AKT->Survival ERK->Proliferation This compound This compound This compound->BTK Inhibits

Figure 1: Signaling Pathways in Waldenström Macroglobulinemia and this compound Mechanism of Action. This compound inhibits BTK, blocking downstream NF-κB activation. MYD88L265P and CXCR4 mutations constitutively activate pathways promoting cell survival and proliferation.

Clinical Efficacy Data

Phase 2 Trial Design and Patient Characteristics

The efficacy of this compound in R/R WM was evaluated in a prospective, multicenter, single-arm, open-label phase 2 study [4]. This study enrolled patients with confirmed WM who had received at least one prior line of therapy and required further treatment based on the Second International Workshop on Waldenström Macroglobulinemia (IWWW-2) criteria. Patients received this compound at a daily dose of 150 mg orally until disease progression or unacceptable toxicity. The primary endpoint of the study was the major response rate (MRR), defined as the proportion of patients achieving a partial response (PR) or better, as assessed by an Independent Review Committee (IRC) according to the Sixth International Workshop on Waldenström Macroglobulinemia (IWWM-6) response criteria [4].

Between August 2019 and December 2020, a total of 66 patients with R/R WM were assessed for eligibility, of which 47 eligible patients were included in the efficacy analysis. The median follow-up duration was 16.4 months (interquartile range: 12.5-19.5 months). Key baseline characteristics included a median age of 63 years, with patients having received a median of 2 prior lines of therapy. The study population encompassed various molecular subtypes based on MYD88 and CXCR4 mutational status, reflecting the genetic heterogeneity of WM [4].

Overall Efficacy Outcomes

This compound monotherapy demonstrated significant clinical efficacy in patients with R/R WM. The IRC-assessed major response rate was 80.9%, with an overall response rate (ORR) of 89.4% [4]. The median time to achieve at least a minor response was 1.9 months, indicating a relatively rapid onset of therapeutic effect. The progression-free survival (PFS) rate was 89.4% at 12 months, suggesting durable responses in the majority of treated patients. These results establish this compound as an effective therapeutic option for patients with R/R WM who have received prior therapies.

Table 1: Overall Efficacy Outcomes of this compound in R/R WM

Efficacy Parameter Result Assessment Criteria
Major Response Rate (MRR) 80.9% IWWM-6
Overall Response Rate (ORR) 89.4% IWWM-6
Median Time to Minor Response 1.9 months IWWM-6
12-Month Progression-Free Survival Rate 89.4% IRC assessment
Efficacy by Molecular Subgroups

The efficacy of this compound varied according to the mutational status of MYD88 and CXCR4 genes, reflecting the importance of molecular profiling in predicting treatment response. Patients with MYD88L265P mutation and wild-type CXCR4 (MYD88L265P/CXCR4NEG) achieved a MRR of 84.6%, while those with both MYD88L265P and CXCR4 S338X mutations (MYD88L265P/CXCR4S338X) demonstrated an even higher MRR of 100% [4]. In contrast, patients with wild-type MYD88 and CXCR4 (MYD88NEG/CXCR4NEG) had a substantially lower MRR of 25.0%, highlighting the impact of molecular genetics on therapeutic outcomes. These findings underscore the value of pretreatment genetic testing to inform clinical decision-making and set appropriate expectations for treatment response.

Table 2: this compound Efficacy by Molecular Subgroups in R/R WM

Molecular Subgroup Major Response Rate (MRR) Key Characteristics
MYD88L265P/CXCR4NEG 84.6% Most common molecular subtype
MYD88L265P/CXCR4S338X 100.0% Enhanced AKT/ERK signaling
MYD88NEG/CXCR4NEG 25.0% Poor response to BTK inhibition

Safety Profile and Management

Overview of Adverse Events

This compound demonstrated a manageable safety profile in patients with R/R WM. Most adverse events (AEs) were mild to moderate in severity, with 91.0% of AEs being Grade 1 or 2 [4]. The most common hematologic AEs of Grade 3 or higher included neutropenia (10.6%), thrombocytopenia (6.4%), and pneumonia (4.3%). Serious adverse events (SAEs) occurred in 10 patients (21.3%), with one treatment-related death reported due to hepatitis B reactivation [4]. This safety profile is consistent with other BTK inhibitors used in the treatment of WM, though with some distinct characteristics in terms of the frequency and severity of specific AEs.

The relatively favorable safety profile of this compound is particularly important in the context of WM, which primarily affects older adults who may have comorbidities and reduced tolerance to aggressive therapies. The low incidence of severe AEs contributing to treatment discontinuation supports the feasibility of long-term this compound administration in this patient population. However, appropriate monitoring and proactive management of AEs are essential to optimize treatment outcomes and maintain patients' quality of life.

Management Strategies for Adverse Events

Proactive management of AEs associated with this compound is crucial for maintaining dose intensity and optimizing treatment outcomes. For hematologic toxicities such as neutropenia and thrombocytopenia, regular monitoring of complete blood counts is recommended, with dose interruptions or modifications for persistent or severe cases [4]. The occurrence of pneumonia in a subset of patients underscores the importance of vigilance for infectious complications, particularly in older adults or those with compromised immune function.

The reported case of hepatitis B reactivation highlights the necessity of screening for hepatitis B virus (HBV) serology prior to initiating this compound therapy and implementing appropriate antiviral prophylaxis for carriers [4]. Additionally, although not specifically reported in the this compound WM study, other BTK inhibitors have been associated with cardiovascular toxicities, bleeding events, and atrial fibrillation, suggesting that monitoring for these potential class-effects may be prudent.

Table 3: Management of Common Adverse Events Associated with this compound

Adverse Event Grade Incidence Management Recommendations
Neutropenia Grade ≥3 10.6% Regular CBC monitoring; dose interruption for severe cases; consider growth factor support
Thrombocytopenia Grade ≥3 6.4% Regular CBC monitoring; dose interruption or reduction for severe cases
Pneumonia Grade ≥3 4.3% Vigilance for signs of infection; prompt antibiotic therapy; consider prophylaxis in high-risk patients
Hepatitis B Reactivation Any grade 1 case (fatal) Pre-treatment HBV screening; antiviral prophylaxis for carriers

Experimental Protocols and Methodologies

MYD88 and CXCR4 Mutation Detection Protocols

Molecular profiling of MYD88 and CXCR4 mutations is essential for predicting treatment response and guiding therapeutic decisions in WM. The following protocol outlines the recommended methodology for mutation detection:

Sample Preparation and DNA Extraction:

  • Obtain bone marrow aspirate or peripheral blood samples from WM patients.
  • Isolate CD19+ B-cells using magnetic bead-based separation techniques to enrich for malignant cells.
  • Extract genomic DNA using commercial extraction kits, ensuring DNA concentration and purity meet specifications (A260/A280 ratio of 1.8-2.0).
  • Store extracted DNA at -20°C until analysis.

Mutation Detection Methods:

  • MYD88L265P Mutation: Employ allele-specific quantitative PCR (AS-qPCR) using primers specifically designed to detect the L265P variant. Validate results with Sanger sequencing in a subset of samples.
  • CXCR4 Mutations: Perform Sanger sequencing of the CXCR4 C-terminal domain to identify WHIM-like mutations. For enhanced sensitivity, consider next-generation sequencing (NGS) panels covering the entire CXCR4 coding region.
  • Quality Control: Include positive and negative controls in each assay run. Establish detection limits for each method, with AS-qPCR typically detecting mutant alleles at frequencies as low as 0.1-1%.

Interpretation and Reporting:

  • Report MYD88L265P mutation as positive when the variant is detected above the established threshold.
  • Document specific CXCR4 mutations and classify according to established nomenclature.
  • Provide integrated reports including both MYD88 and CXCR4 status with clinical interpretation guidance [1] [2].
Treatment Response Assessment Protocol

Standardized response assessment is critical for evaluating therapeutic efficacy in WM clinical trials and practice. The following protocol aligns with the Sixth International Workshop on Waldenström Macroglobulinemia (IWWM-6) criteria:

Baseline Evaluations:

  • Serum IgM Quantification: Measure serum IgM levels using nephelometry.
  • Immunofixation Electrophoresis: Identify IgM monoclonal protein.
  • Bone Marrow Assessment: Perform bone marrow biopsy with immunohistochemistry for CD20, CD138, and kappa/lambda light chains to quantify lymphoplasmacytic infiltration.
  • Physical Examination: Document lymphadenopathy and hepatosplenomegaly via CT imaging or physical examination.
  • Hematological Parameters: Assess hemoglobin, platelet count, and absolute neutrophil count.

Response Criteria Application:

  • Complete Response (CR): Requires disappearance of IgM monoclonal protein by immunofixation, resolution of lymphadenopathy and organomegaly, and morphological confirmation of normal bone marrow.
  • Partial Response (PR): Defined as ≥50% reduction in serum IgM level and ≥50% decrease in lymphadenopathy/organomegaly.
  • Minor Response (MR): Characterized by ≥25% but <50% reduction in serum IgM level.
  • Stable Disease: Does not meet criteria for MR or progressive disease.
  • Progressive Disease: Defined as ≥25% increase in serum IgM level from lowest confirmed response or progression of clinical features attributable to WM.

Monitoring Schedule:

  • Assess serum IgM monthly during the first 6 months of therapy, then every 3 months thereafter.
  • Repeat bone marrow biopsy only when complete response is suspected.
  • Perform imaging studies every 6 months or when clinically indicated [4] [2].

Research Applications and Future Directions

Biomarker-Driven Research Applications

The development of this compound for R/R WM presents several promising research applications that warrant further investigation. One critical area is the exploration of combination therapies that may enhance efficacy and overcome resistance mechanisms. Preclinical models suggest potential synergy between BTK inhibitors and other targeted agents, such as BCL-2 inhibitors (venetoclax), proteasome inhibitors (carfilzomib), and immunomodulatory agents [3]. Clinical trials evaluating these combinations may identify more effective treatment strategies for high-risk molecular subgroups, particularly those with CXCR4 mutations or MYD88 wild-type status.

Another important research direction involves understanding and addressing resistance mechanisms to this compound. Although the phase 2 study demonstrated promising efficacy, some patients exhibited primary resistance or may eventually develop acquired resistance. Investigation of resistance mechanisms may include analysis of BTK mutations (particularly the C481S mutation that interferes with covalent binding), activation of alternative signaling pathways, and clonal evolution patterns [3]. These insights could guide the development of next-generation therapies, including non-covalent BTK inhibitors and BTK degraders that may overcome resistance to covalent inhibitors.

Technical Considerations for Preclinical Studies

In vitro and in vivo models of WM provide essential platforms for investigating this compound's mechanisms of action and potential combination strategies. The following technical considerations are recommended for preclinical studies:

In Vitro Models:

  • Utilize established WM cell lines (e.g., MWCL-1, BCWM.1) that harbor the MYD88L265P mutation.
  • Culture cells in appropriate media supplemented with 10% fetal bovine serum and maintain in a humidified incubator at 37°C with 5% CO₂.
  • Treat cells with this compound across a concentration range (typically 0.1-10 μM) for 24-72 hours to assess effects on viability, proliferation, and signaling pathways.
  • Evaluate downstream signaling effects through western blot analysis of phosphorylated BTK, PLCγ2, AKT, and ERK.

In Vivo Models:

  • Employ xenograft models using immunodeficient mice (e.g., NSG) injected with WM cell lines or patient-derived xenografts.
  • Administer this compound via oral gavage at clinically relevant doses (typically 10-50 mg/kg daily).
  • Monitor tumor growth through bioluminescent imaging or caliper measurements.
  • Assess pharmacodynamic effects by analyzing harvested tumors for BTK occupancy and pathway modulation.
  • Evaluate bone marrow involvement and serum IgM levels when using models that recapitulate these disease features.

These preclinical models can provide valuable insights into this compound's mechanism of action, antitumor activity, and potential biomarkers of response, informing the design of future clinical trials [4] [3].

Conclusion

This compound represents a valuable therapeutic advancement for patients with relapsed or refractory Waldenström Macroglobulinemia, demonstrating high major response rates and a manageable safety profile in the phase 2 clinical trial. The efficacy of this compound is significantly influenced by the molecular landscape of WM, particularly the mutational status of MYD88 and CXCR4 genes, highlighting the importance of molecular stratification in clinical practice and trial design. The protocols outlined in this document provide detailed methodologies for mutation detection, response assessment, and preclinical investigation that can support further research and drug development efforts in this field.

As the treatment landscape for WM continues to evolve, this compound offers a promising option for patients who have progressed on prior therapies. Future research directions should focus on elucidating resistance mechanisms, exploring rational combination strategies, and identifying predictive biomarkers to optimize patient selection. The integration of this compound into the therapeutic armamentarium for WM has the potential to improve outcomes for patients with this rare B-cell malignancy, particularly as part of biomarker-driven treatment approaches.

References

Application Notes: Protocol for Plasma Concentration-Time Curve Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a standardized protocol for analyzing the plasma concentration-time profile of orelabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. The primary goal is to characterize its pharmacokinetic (PK) properties to support drug development and dosing regimen optimization [1] [2].

  • Drug Profile & Mechanism: this compound is a selective, irreversible BTK inhibitor used in the treatment of B-cell malignancies. Its PK profile is critical for understanding its in vivo exposure and efficacy [2].
  • Core PK Parameters: The analysis aims to estimate key parameters [1]:
    • AUC (Area Under the Curve): Total drug exposure over time.
    • C~max~ (Maximum Plasma Concentration): The peak concentration.
    • T~max~ (Time to C~max~): Time taken to reach the peak concentration.
    • t~½~ (Elimination Half-life): Time for plasma concentration to reduce by half.
    • CL (Clearance): Volume of plasma cleared of drug per unit time.
    • V~d~ (Volume of Distribution): The apparent volume into which the drug distributes.
  • Analysis Objectives: The data will be used to support population PK (PopPK) modeling, assess dose proportionality, evaluate food effects, and investigate potential drug-drug interactions (DDIs) [3] [4].

Experimental Design & Methodology

A well-designed study is crucial for generating reliable and interpretable PK data.

Table 1: Key Study Design Elements
Element Description Considerations for this compound
Species/ Population Preclinical species (rats, dogs) and/or human patients. Patient population with target B-cell malignancies.
Dosing Single and multiple ascending doses (SAD/MAD) to assess safety and tolerability. Oral administration; typical doses range from 50-150 mg.
Bioanalysis Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Validate for selectivity, sensitivity, accuracy, and precision in plasma.
PK Sampling Intensive sampling schedule around T~max~ and during elimination phase. Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose [5].
Critical Protocol Steps
  • Sample Collection & Storage: Collect blood samples in EDTA-containing tubes. Centrifuge to separate plasma and store at -70°C or below to ensure stability.
  • Bioanalytical Method: Develop and validate a specific, sensitive LC-MS/MS method for this compound. A lower limit of quantification (LLOQ) of 1 ng/mL is generally acceptable [4].
  • Data Quality: Incorporate quality control (QC) samples at low, medium, and high concentrations throughout the analytical run to ensure data reliability.

Data Analysis & Modeling Workflow

The path from raw concentration data to a validated PK model involves several steps, which can be visualized in the following workflow.

OrelabrutinibPkWorkflow This compound PK Data Analysis Workflow Start Start PK Analysis RawData Raw LC-MS/MS Concentration Data Start->RawData NonComp Non-compartmental Analysis (NCA) RawData->NonComp NCAout Primary PK Parameters (AUC, Cmax, t½, etc.) NonComp->NCAout Generates PopPK Population PK (PopPK) Model Development NCAout->PopPK Covariates Covariate Analysis PopPK->Covariates Identify PBPK PBPK Model Verification (Optional) Covariates->PBPK If required FinalModel Final Validated PK Model Covariates->FinalModel PBPK->FinalModel Report Reporting & Interpretation FinalModel->Report

Non-Compartmental Analysis (NCA)

NCA provides the initial, model-independent estimation of primary PK parameters using the calculated concentration-time data [1].

  • Calculations: Use the linear trapezoidal rule to calculate AUC from zero to the last measurable time point (AUC~0-t~), then extrapolate to infinity (AUC~0-∞~). C~max~ and T~max~ are obtained by direct observation of the data.
  • Software: Standard software like Phoenix WinNonlin is typically used.
Population PK (PopPK) Modeling

A PopPK model, developed using non-linear mixed-effects modeling (NONMEM), describes the typical PK parameters in the population and identifies sources of variability [3] [5].

  • Base Model: Start with structural (e.g., one- or two-compartment) and statistical models.
  • Covariate Analysis: Evaluate the impact of patient factors (e.g., body weight, renal/hepatic function, age) on PK parameters like clearance (CL) and volume of distribution (V~d~).
  • Time-Varying Clearance: For drugs like this compound, assess for auto-induction or auto-inhibition, where the drug alters its own metabolism over time [3] [5].
  • Model Evaluation: Validate the final model using diagnostic plots, visual predictive checks (VPC), and bootstrap methods.
Table 2: Key Covariates for PopPK Analysis
Covariate PK Parameter Affected Potential Clinical Impact
Body Size (Weight, BSA) Clearance (CL), Volume of Distribution (Vd) May require body size-based dosing.
Renal Function (e.g., eGFR) Clearance for renally excreted drugs. Dose adjustment in renal impairment.
Hepatic Function (e.g., Child-Pugh) Clearance for hepatically metabolized drugs. Dose adjustment in hepatic impairment.
Concomitant Medications (e.g., strong CYP3A4 inducers/inhibitors) Clearance (CL) Risk of drug-drug interactions (DDIs); may require dose modification [4].
Albumin Level Clearance (CL) for highly protein-bound drugs. Altered drug exposure in hypoalbuminemia [5].

Advanced Analysis: Drug-Drug Interactions (DDI)

This compound is primarily metabolized by cytochrome P450 (CYP) enzymes, making it susceptible to DDIs [4].

  • Mechanism: Investigate if this compound is a victim (its clearance is inhibited/induced) or perpetrator (it inhibits/induces other enzymes).
  • Modeling Approach: Use Physiologically Based Pharmacokinetic (PBPK) modeling to simulate and predict DDI magnitude, especially for enzymes like Aldehyde Oxidase (AO) or CYP3A4 [4].
  • Clinical Recommendation: Based on the model predictions, provide dosing recommendations when co-administered with other drugs (e.g., "Avoid concomitant use with strong CYP3A inducers").

Conclusion & Future Applications

A robust plasma concentration-time curve analysis for this compound, following this protocol, will yield critical insights for its clinical use. The generated PopPK model will be invaluable for:

  • Dosing Optimization: Tailoring doses for specific sub-populations.
  • Clinical Trial Design: Informing the design of later-phase trials.
  • Regulatory Submissions: Providing a solid foundation for approval and labeling.

References

Orelabrutinib with MIED regimen rrCNSL

Author: Smolecule Technical Support Team. Date: February 2026

Study Design and Patient Demographics

This evidence comes from a retrospective analysis of 37 patients with rrCNSL treated at Beijing Tiantan Hospital from March 2021 to December 2022 [1].

Table 1: Key Patient Baseline Characteristics (N=37)

Characteristic Value
Median Age 55 years (range, 33-83)
Gender (Male/Female) 22 (59.5%) / 15 (40.5%)
Disease Type
• rrPCNSL 34 (91.9%)
• rrSCNSL 3 (8.1%)
DLBCL Subtype (Hans Algorithm)
• Non-GCB 24 (64.9%)
• GCB 3 (8.1%)
• Unknown 10 (27.0%)
Disease Status
• Relapsed 11 (29.7%)
• Refractory 26 (70.3%)
Median Number of Prior Lines of Therapy 2 (range, 1-6)

Detailed Experimental Protocol

For researchers aiming to replicate or build upon this study, the following protocol details the methodology.

Treatment Regimen
  • Orelabrutinib: 150 mg, administered orally, once daily continuously [1].
  • Ore-MIED Chemotherapy Cycle:
    • High-Dose Methotrexate: Dose as per institutional standards for the MIED regimen.
    • Ifosfamide: Dose as per institutional standards for the MIED regimen.
    • Etoposide: Dose as per institutional standards for the MIED regimen.
    • Dexamethasone: Dose as per institutional standards for the MIED regimen.
  • Cycle Duration: Each treatment cycle is 3 weeks [1].
  • Treatment Duration: Patients received 3-6 cycles of the combination therapy [1].
Response and Safety Assessment
  • Efficacy Assessment:
    • Primary Tool: Enhanced MRI of the brain.
    • Frequency: Performed before every cycle [1].
    • Additional Assessments:
      • Cerebrospinal fluid (CSF) examination and ocular slit lamp every three cycles [1].
      • Whole-body PET-CT for patients with systemic involvement [1].
  • Response Criteria:
    • CNS Disease: International Primary CNS Lymphoma Collaborative Group (IPCG) criteria [1].
    • Systemic Disease: 2014 Lugano classification [1].
  • Safety Assessment:
    • Tool: Common Terminology Criteria for Adverse Events (CTCAE) Version 5.0 [1].
    • Monitoring: Adverse events were recorded throughout the treatment period [1].

Mechanism of Action and Rationale

The therapeutic rationale for the Ore-MIED regimen is rooted in the distinct but complementary mechanisms of its components and the pharmacokinetic profile of this compound.

G Mechanism of this compound and MIED in CNS Lymphoma BCR B-Cell Receptor (BCR) Activation BTK BTK Activation BCR->BTK PLCG2 PLCγ2 Phosphorylation BTK->PLCG2 NFkB NF-κB Pathway Activation PLCG2->NFkB Survival B-Cell Survival & Proliferation NFkB->Survival Synergy Synergistic Cell Death Survival->Synergy Orela This compound Orela->BTK Inhibits Orela->Synergy Chemo MIED Chemotherapy (HD-MTX, Ifosfamide, Etoposide) DNA DNA/RNA Synthesis Inhibition & Apoptosis Chemo->DNA DNA->Synergy

The diagram above illustrates the synergistic mechanism. The key points are:

  • This compound: As a highly selective BTK inhibitor, it blocks constitutive BCR signaling, a known driver of B-cell lymphomagenesis [2]. Its high blood-brain barrier penetration allows effective targeting of CNS lesions [1].
  • Chemotherapy (MIED): The combination agents (high-dose Methotrexate, Ifosfamide, Etoposide) target rapidly dividing cells through mechanisms like inhibition of DNA and RNA synthesis, providing a direct cytotoxic effect [1].
  • Synergistic Effect: By simultaneously disrupting pro-survival signals (BTK inhibition) and inducing direct cell death (chemotherapy), the Ore-MIED regimen achieves a synergistic anti-tumor effect [1].

Analysis and Future Directions

The 89.2% ORR is notable in a heavily pre-treated population (median of 2 prior lines of therapy), suggesting effectiveness even after multiple treatment failures [1]. While the median PFS was 7.0 months, the fact that the median OS was not reached indicates that patients who respond may achieve prolonged survival, a crucial outcome in this setting [1].

Future development should focus on prospective, randomized trials to validate these findings against other salvage regimens. Exploration of this combination as a bridge to consolidative therapies like autologous stem cell transplantation is another promising avenue. Furthermore, research into biomarkers of response could help identify patient subgroups most likely to benefit from this targeted therapy approach [1].

References

Orelabrutinib adverse events management neutropenia thrombocytopenia

Author: Smolecule Technical Support Team. Date: February 2026

Incidence of Hematological Adverse Events

The table below summarizes the incidence of neutropenia and thrombocytopenia reported in key clinical trials of orelabrutinib, either as a monotherapy or in combination regimens.

Indication Regimen Neutropenia (All Grade / Grade ≥3) Thrombocytopenia (All Grade / Grade ≥3) Citation
Relapsed/Refractory (R/R) Mantle Cell Lymphoma (MCL) This compound monotherapy 24.5% / 8.5% 34.0% / 13.2% [1] [2]
R/R Waldenström's Macroglobulinemia This compound monotherapy Information Not Specified / 10.6% Information Not Specified / 8.5% [3]
Diffuse Large B-cell Lymphoma (DLBCL) This compound-based regimens 52.6% (Grade 3-4) 26.3% (Grade 3-4) [4]
Newly Diagnosed Primary CNS Lymphoma (PCNSL) ORM (this compound + Rituximab + high-dose Methotrexate) 17.9% (Grade 3) 3.6% (Grade 3) [5]
Newly Diagnosed PCNSL R-MTO (Rituximab, Methotrexate, Thiotepa, this compound) Safety profile was described as "tolerable"; specific rates for hematological AEs were not detailed in the provided excerpt. [6]

Management and Supportive Care Strategies

Clinical study protocols provide guidance on managing these hematological toxicities. Here are detailed methodologies for key supportive measures:

  • Prophylactic Administration of G-CSF: For patients identified as high-risk (e.g., with bone marrow involvement, poor performance status, or age over 65 years), pegylated recombinant human granulocyte colony-stimulating factor (PEG⁃rhG⁃CSF) was administered at 6 mg once per week to prevent neutropenia [4]. A secondary prevention strategy was used for other patients, where PEG⁃rhG⁃CSF was initiated if a patient experienced neutropenia in a prior treatment cycle [4].

  • Management of Established Cytopenias: Protocols included the use of erythropoietin (EPO) or thrombopoietin (TPO) and red blood cell (RBC) or platelet (PLT) transfusions as necessary, based on clinical guidelines and physician assessment [4].

  • Dose Modification: The clinical trial in R/R MCL reported that only three patients (2.8%) discontinued treatment due to any treatment-related adverse events, indicating that dose holds or adjustments were likely used to manage toxicity [1] [2].

  • Infection Prophylaxis: Comprehensive prophylaxis was a core part of the supportive care protocol in these studies [4]:

    • Compound sulfamethoxazole (TMP 0.16 g/SMX 0.8 g, daily) was given to prevent Pneumocystis jirovecii pneumonia.
    • Valacyclovir (0.5 g, twice daily) was administered to prevent herpes zoster reactivation.
    • Entecavir (0.5 mg, daily) was used to prevent hepatitis B virus reactivation.

Mechanism and Workflow

The following diagram illustrates the hypothesized mechanism of these hematological events and the corresponding clinical management workflow.

This compound This compound BTK_Inhibition Inhibition of BTK in Hematopoietic Cells This compound->BTK_Inhibition Mech1 Disruption of survival and maturation signals BTK_Inhibition->Mech1 Mech2 Potential off-target effects on TEC family kinases BTK_Inhibition->Mech2 Outcome1 Neutropenia Mech1->Outcome1 Outcome2 Thrombocytopenia Mech2->Outcome2 Action1 Prophylactic PEG-rhG-CSF (6 mg/week) Outcome1->Action1 Action2 Therapeutic G-CSF Outcome1->Action2 Action4 Dose hold/modification Outcome1->Action4 Action5 Infection Prophylaxis: - Antivirals (Valacyclovir) - Anti-PJP (Sulfamethoxazole) Outcome1->Action5 Action3 TPO agonists / Platelet transfusions Outcome2->Action3 Outcome2->Action4

References

Orelabrutinib drug-drug interaction potential

Author: Smolecule Technical Support Team. Date: February 2026

Orelabrutinib Basics & Mechanism of Action

Q1: What is this compound and what is its primary mechanism of action? this compound is a second-generation, irreversible Bruton's Tyrosine Kinase (BTK) inhibitor [1]. It is used in the treatment of B-cell malignancies, such as lymphoma and leukemia [2] [1] [3].

Its primary mechanism is the selective inhibition of the BTK enzyme by covalently binding to it [1]. This action blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells [1].

The diagram below illustrates this key signaling pathway and where this compound acts.

G BCR B-Cell Receptor (BCR) BTK BTK Enzyme BCR->BTK Activates DownstreamSignaling Downstream Signaling CellProliferation Cell Proliferation & Survival DownstreamSignaling->CellProliferation BTK->DownstreamSignaling Triggers This compound This compound This compound->BTK Inhibits

Diagram 1: this compound inhibits the BTK signaling pathway in B-cells

Clinical Combination & Interaction Potential

Q2: What is known about this compound's drug-drug interaction potential from clinical use? While specific pharmacokinetic DDI studies are not detailed in the search results, clinical trials demonstrate that this compound has been safely and effectively combined with other chemotherapeutic agents. This suggests that the known interactions are manageable in a clinical setting.

The table below summarizes key combinations and their contexts.

Combination Regimen Clinical Context Reported Efficacy & Safety Citation
Ore-MIED (this compound, HD-MTX, Ifosfamide, Etoposide, Dexamethasone) Relapsed/Refractory Central Nervous System Lymphoma (rrCNSL) Overall Response Rate (ORR) of 89.2%; regimen found effective and safe. [2]
Ore-MTD (this compound, HD-MTX, Temozolomide, Dexamethasone) Relapsed/Refractory Central Nervous System Lymphoma (rrCNSL) ORR of 89.2%; no significant difference in median progression-free survival compared to Ore-MIED. [2]
This compound + Rituximab Chronic Lymphocytic Leukemia (CLL/SLL) Favorable efficacy; significant reduction in Minimal Residual Disease (MRD) observed. [3]

Key Pharmacokinetic Note: this compound is noted for its high ability to penetrate the blood-brain barrier, resulting in a high cerebrospinal fluid (CSF)/plasma ratio [2]. This property is critical for its use in central nervous system lymphoma but could also be a point of interaction with other drugs that affect membrane transporters.


Methodologies for Investigating DDIs

Q3: What experimental methodologies can be used to predict and study this compound's DDI potential? For a comprehensive DDI assessment, a multi-faceted research approach is recommended. The following workflow outlines a potential strategy, incorporating methodologies from the search results.

G cluster_0 Network Analysis Workflow Network Network-Based Prediction Sub1 Construct Drug-Drug Interaction Network (DDINet) Network->Sub1 InVitro In Vitro Profiling Clinical Clinical Combination Studies InVitro->Clinical Informs CompModeling Computational Modeling Clinical->CompModeling Data for CompModeling->Network Supports Sub2 Analyze Topological Features Sub1->Sub2 Sub3 Machine Learning Classification Sub2->Sub3 Sub4 Predict Synergy or Antagonism Sub3->Sub4

Diagram 2: A multi-method workflow for DDI investigation

1. Network-Based Prediction Models

  • Principle: This method constructs a Drug-Drug Interaction Network (DDINet) where drugs are nodes and their known interactions are edges. By analyzing the network topology and the relationships between a drug (e.g., this compound) and its neighbors, one can predict unknown synergistic or antagonistic interactions [4].
  • Protocol Outline:
    • Data Collection: Gather known DDI data from databases like DrugBank [4].
    • Network Construction: Build DDINet using graph theory.
    • Feature Extraction: Calculate topological features (e.g., common neighbors, Jaccard coefficient) for drug pairs [4].
    • Model Training: Use machine learning classifiers (e.g., Support Vector Machines) to distinguish between synergistic, antagonistic, or neutral pairs. This approach has achieved high classification accuracy (AUC up to 0.9687) [4].

2. In Vitro Enzyme and Transporter Profiling

  • Principle: Determine if this compound is a substrate, inhibitor, or inducer of key cytochrome P450 (CYP) enzymes (e.g., CYP3A4) or drug transporters (e.g., P-gp). This is a standard early-stage investigation.
  • Protocol Outline:
    • Use human liver microsomes or recombinant CYP enzymes.
    • Incubate this compound with specific enzyme probes.
    • Measure metabolite formation via LC-MS/MS to assess inhibition.
    • Use Caco-2 or transfected cell lines for transporter studies.

3. Clinical Combination Studies

  • Principle: As shown in Q2, real-world clinical data from retrospective analyses or prospective trials provide the most direct evidence of manageable interactions [2] [3].
  • Protocol Outline:
    • Design: Use phase II/III trial designs where this compound is combined with other agents.
    • Endpoints: Monitor efficacy (ORR, PFS) and safety (adverse events) closely. Changes in the safety profile can indicate potential interactions.
    • PK Sub-studies: Incorporate intensive pharmacokinetic sampling to see if co-administration alters this compound's exposure (AUC, C~max~).

Troubleshooting & Key Considerations

Challenge Considerations & Troubleshooting Tips

| Lack of Specific DDI Data | • Rely on Mechanism: In the absence of direct data, consider the drug's properties. As a small molecule kinase inhibitor, it may have a lower DDI risk than drugs metabolized by multiple CYPs. However, this is not a rule. • Extrapolate from Class: Consider DDI data from other BTK inhibitors (e.g., ibrutinib) as a starting point for hypothesis generation, not as conclusive evidence. | | Managing Complex Regimens | Clinical studies show this compound is combined with up to 4 other drugs (e.g., Ore-MIED). The successful outcomes suggest that additive toxicities, rather than metabolic interactions, may be the primary concern [2]. Focus safety monitoring on overlapping toxicities (e.g., cytopenias). | | Predicting Unseen Interactions | Utilize Computational Tools: Employ the network-based methods described in Q3 to generate predictive hypotheses for experimental validation [4]. This can prioritize the most likely interactions for further study. |

References

Orelabrutinib hepatitis B reactivation prophylaxis

Author: Smolecule Technical Support Team. Date: February 2026

HBV Reactivation & BTK Inhibitors: Core Concepts

HBV reactivation is a known risk during immunosuppressive therapy. In patients with current (HBsAg-positive) or past (HBsAg-negative, anti-HBc-positive) HBV infection, immunosuppression can disrupt immune control, leading to viral resurgence and potential liver failure [1].

BTK inhibitors like orelabrutinib target B-cell receptor signaling, which plays a role in immune surveillance against HBV, thereby creating a risk of reactivation [2] [3]. The following table summarizes key data on HBV reactivation risks across the BTKi drug class.

BTK Inhibitor Reported Reactivation Rates in Resolved HBV (HBsAg-/anti-HBc+) Reported Clinical Outcomes Citations
This compound Specific rate not established; one treatment-related death reported. Fatal hepatitis B reactivation documented in a clinical trial for Waldenström's macroglobulinemia. [4]
Ibrutinib 6.6% (meta-analysis); various studies report 7.69% to 8%. HBV-associated hepatitis requiring anti-HBV therapy; one fatal case reported. [5] [2] [3]
Acalabrutinib 7% (one study); meta-analysis reports three cases. HBV-associated hepatitis requiring anti-HBV therapy; one fatal case reported. [5] [3]
Zanubrutinib Specific rate not established; cases have been reported. Reactivation documented without hepatitis flare in one study. [2] [3]

Risk Management & Prophylaxis Strategies

For clinical trials, a consensus guideline from the IQ-DILI Initiative recommends a standardized approach to safely enroll and manage patients with HBV [6]. The workflow below outlines the core process.

Start Universal HBV Screening (HBsAg, anti-HBc) HBsAg_Pos HBsAg Positive? Start->HBsAg_Pos DNA_Test Perform HBV DNA Test HBsAg_Pos->DNA_Test Yes Resolved Resolved HBV Infection HBsAg_Pos->Resolved No Chronic_Active Chronic HBV Infection DNA_Test->Chronic_Active Antiviral_Proph Initiate Antiviral Prophylaxis Chronic_Active->Antiviral_Proph Proph_Decision Stratify HBVr Risk (Based on Drug's IS/IM Potency) Resolved->Proph_Decision High_Mod_Risk High/Moderate Risk (e.g., BTKIs like this compound) Proph_Decision->High_Mod_Risk e.g., BTKIs Low_Risk Low Risk Proph_Decision->Low_Risk Other agents High_Mod_Risk->Antiviral_Proph Monitor Monitor HBV DNA & ALT Low_Risk->Monitor Antiviral_Proph->Monitor Manage Manage Reactivation if it occurs Monitor->Manage If DNA detectable or ALT rises

Key Considerations for the Workflow:

  • Universal Screening: The minimum recommended tests are HBsAg and anti-HBc. A positive result for either should be followed with a sensitive HBV DNA test [6]. HBsAg-positive patients should also be tested for Hepatitis D virus (HDV) co-infection [6].
  • Risk Stratification: BTKIs are considered to pose at least an intermediate risk (1-10% reactivation rate) for patients with resolved HBV infection [5] [3] [6]. The single documented fatality with this compound suggests its risk could be significant.
  • Prophylaxis vs. Monitoring: For patients in a high or intermediate-risk category (like those receiving BTKIs), antiviral prophylaxis is the recommended strategy in a clinical trial setting to prevent reactivation [6]. For low-risk therapies, monitoring may be sufficient.

Recommended Experimental Protocols

For researchers designing clinical trials or observational studies, the following protocols are essential.

Protocol 1: Pre-Treatment Screening & Enrollment
  • Informed Consent: Explicitly state the risk of HBV reactivation and the study's management plan.
  • Baseline Serology: Test for HBsAg, anti-HBc, and anti-HBs. In HBsAg-positive patients, also test for HBeAg/anti-HBe and HDV Ab [6].
  • HBV DNA Quantification: Perform a baseline test in all patients who are HBsAg-positive or anti-HBc-positive [5] [6].
  • Liver Function Tests (LFTs): Obtain baseline ALT, AST, ALP, and total bilirubin [5].
  • Enrollment Decision:
    • HBsAg-positive or anti-HBc-positive patients can be enrolled with a strict monitoring and prophylaxis plan.
    • Consider exclusion criteria for patients with decompensated liver disease or high baseline HBV DNA that may require long-term HBV therapy outside the trial scope.
Protocol 2: Antiviral Prophylaxis & Monitoring
  • Prophylaxis Initiation: For at-risk patients, start a potent nucleos(t)ide analog (e.g., entecavir or tenofovir) before or concurrently with the first dose of the BTKi [7] [6].
  • Monitoring Schedule:
    • HBV DNA and LFTs: Test every 4 to 12 weeks during treatment and for at least 12 months after stopping the BTKi [5] [1] [6].
    • HBsAg Monitoring: In patients with resolved infection, monitor HBsAg periodically to detect "reverse seroconversion" [5].
  • Definition of Reactivation:
    • Resolved Infection: Confirmed detection of HBV DNA or reappearance of HBsAg (reverse seroconversion) [5] [1].
    • Chronic Infection: ≥2 log (100-fold) increase in HBV DNA from baseline, or HBV DNA ≥3 log IU/mL if previously undetectable [5] [1].
  • Management of Reactivation: If reactivation occurs, ensure the antiviral regimen is optimal and continue prophylaxis; do not stop the antiviral without expert consultation.

References

Optimizing orelabrutinib dosing in special populations

Author: Smolecule Technical Support Team. Date: February 2026

Orelabrutinib Dosing & Administration FAQs

What is the standard dosing regimen for this compound? The standard dose used in clinical studies for relapsed/refractory central nervous system lymphoma (rrCNSL) is 150 mg taken orally once per day [1]. It is typically administered continuously in 3-week cycles as part of combination therapy.

How is this compound dose-adjusted for patients with thrombocytopenia? Dose adjustment is sometimes necessary due to adverse events. One case report documented successful treatment of CNS post-transplant lymphoproliferative disorder (PTLD) where the this compound dose was modified due to the patient's thrombocytopenia (low platelet count) [2]. The specific adjusted dose was not stated, but this highlights that clinicians may individualize dosing based on patient tolerance and blood counts.

What is the evidence for this compound's efficacy in central nervous system (CNS) diseases? this compound has shown promising efficacy in CNS lymphomas due to its ability to penetrate the blood-brain barrier [2] [1]. The table below summarizes key efficacy data from recent studies:

Clinical Context Study Type Regimen Overall Response Rate (ORR) Complete Response (CR) Rate Key Finding
Relapsed/Refractory CNS Lymphoma (rrCNSL) [1] Retrospective Analysis (n=37) This compound + HD-MTX + (Ifosfamide/Etoposide or Temozolomide) 89.2% (33/37) 51.4% (19/37) Median Progression-Free Survival (PFS): 7.0 months
CNS Post-Transplant Lymphoproliferative Disorder (PTLD) [2] Case Report Dose-adjusted this compound (after standard 50mg dose) N/A N/A Sustained disease stabilization and lesion reduction on MRI

Experimental Protocols & Workflows

For researchers, here are detailed methodologies from key studies on this compound combination regimens.

1. Ore-MIED Protocol for rrCNSL [1]

This protocol combines this compound with High-Dose Methotrexate, Ifosfamide, Etoposide, and Dexamethasone.

  • Patient Population: Adults with relapsed or refractory CNS diffuse large B-cell lymphoma (DLBCL), confirmed histologically.
  • Treatment Regimen:
    • This compound: 150 mg, orally, daily, continuously.
    • High-Dose Methotrexate: 3.5 g/m², intravenous infusion, Day 1 of each 3-week cycle.
    • Ifosfamide: 1.0 g/m², intravenous infusion, Days 2-4.
    • Etoposide: 100 mg/m², intravenous infusion, Days 2-4.
    • Dexamethasone: 20 mg, intravenous or oral, Days 1-5.
  • Treatment Duration: 3 to 6 cycles, with response assessment after each cycle.
  • Assessment Methodology:
    • Radiological: Brain MRI with contrast performed every cycle.
    • Cerebrospinal Fluid (CSF): Examination every three cycles.
    • Systemic Disease: PET-CT scan for patients with secondary CNS lymphoma.
    • Response Criteria: Use International Primary CNS Lymphoma Collaborative Group (IPCG) criteria for CNS disease and Lugano criteria for systemic disease.

2. Ore-MTD Protocol for rrCNSL [1]

An alternative regimen using this compound, High-Dose Methotrexate, Temozolomide, and Dexamethasone.

  • Patient Population: Similar to Ore-MIED, used based on physician's assessment of prior therapy and response.
  • Treatment Regimen:
    • This compound: 150 mg, orally, daily, continuously.
    • High-Dose Methotrexate: 3.5 g/m², intravenous infusion, Day 1.
    • Temozolomide: 150 mg/m², orally, Days 2-6.
    • Dexamethasone: 20 mg, intravenous or oral, Days 1-5.
  • Treatment Duration & Assessment: Same as the Ore-MIED protocol.

Safety and Management Guidelines

Managing adverse drug events (ADEs) is crucial for maintaining treatment continuity [3].

  • Bleeding: BTK inhibitors, including this compound, increase the risk of bleeding. Monitor for unusual bruising or bleeding. Concomitant use with anticoagulants like warfarin may further increase this risk [3].
  • Hematological Toxicity: Monitor blood counts regularly for cytopenias (e.g., thrombocytopenia, neutropenia). Dose interruption or adjustment may be necessary [2] [3].
  • Drug-Drug Interactions: this compound is primarily metabolized by cytochrome P450 3A (CYP3A). Concomitant use with strong CYP3A inhibitors or inducers should be avoided or closely monitored [3].
  • Cardiovascular Events: Be aware of potential cardiovascular toxicities, such as atrial fibrillation and hypertension, which are class effects of BTK inhibitors [3].

Key Signaling Pathway & Experimental Workflow

The following diagrams illustrate the mechanism of this compound and a generalized experimental workflow for clinical studies.

G cluster_pathway BTK Inhibition Signaling Pathway BCR BCR BTK BTK BCR->BTK Activates PLCG2 PLCG2 BTK->PLCG2 Phosphorylates NFkB NFkB PLCG2->NFkB Activates Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival This compound This compound This compound->BTK Inhibits

Diagram: BTK Inhibition Signaling Pathway. This compound inhibits Bruton's Tyrosine Kinase (BTK), a key component in the B-Cell Receptor (BCR) signaling cascade. This inhibition blocks downstream activation of pathways like NF-κB, thereby reducing the proliferation and survival of malignant B-cells [4] [3].

G Patient Patient Screening Screening Patient->Screening Inclusion Criteria Biopsy Biopsy Screening->Biopsy Histological Confirmation Treatment Treatment Biopsy->Treatment e.g., Ore-MIED Protocol Assess Assess Treatment->Assess MRI, CSF, PET-CT Analyze Analyze Assess->Analyze ORR, PFS, OS

Diagram: Clinical Study Workflow for rrCNSL. A generalized workflow for clinical studies investigating this compound in relapsed/refractory Central Nervous System Lymphoma (rrCNSL), based on retrospective study methodologies [1].

Key Takeaways for Professionals

  • CNS Efficacy is Promising: Strong evidence supports this compound's use in CNS lymphomas due to its good blood-brain barrier penetration [2] [1].
  • Combination is Key: The highest efficacy is observed when this compound is combined with other agents like high-dose methotrexate, as seen in the Ore-MIED and Ore-MTD protocols [1].
  • Vigilant Toxicity Management is Essential: Proactive monitoring and management of bleeding, hematological toxicity, and drug interactions are critical for maintaining patients on therapy and achieving optimal outcomes [3].

References

Orelabrutinib resistance mechanisms in lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on BTKi Resistance Mechanisms

1. What are the primary genetic mutations associated with resistance to covalent BTKi? The most well-documented mechanism of resistance to covalent BTKi (like ibrutinib, acalabrutinib, zanubrutinib, and orelabrutinib) involves mutations in the BTK gene, particularly at the C481 residue [1] [2]. This mutation prevents the irreversible binding of the drug to its target [3] [1]. Mutations in the downstream effector PLCG2 are also common and can activate B-cell receptor (BCR) signaling independent of BTK, rendering the inhibitor ineffective [3] [1].

2. Are the resistance mechanisms for non-covalent BTKi different? Yes, next-generation non-covalent BTKi (like pirtobrutinib) are designed to overcome the common C481S mutation [4] [5]. However, they are associated with a distinct set of variant (non-C481) BTK mutations, such as those at the T474 codon and L528W [4] [5]. These mutations can confer resistance to both covalent and non-covalent BTKi, representing a cross-resistance challenge [4].

3. What other pathways can contribute to BTKi resistance beyond BTK mutations? Resistance is multifactorial. Beyond BTK and PLCG2 mutations, other contributing factors include [3] [2]:

  • Chromosomal Aberrations: Del(8p) and 2p+ have been linked to poorer outcomes and resistance.
  • Alterations in Alternative Pathways: Mutations in genes like CARD11 can activate the NF-κB pathway independently of BTK. Mutations in BIRC3, TRAF2, and TRAF3 are also implicated.
  • Tumor Microenvironment (TME): Signals from the TME can provide pro-survival signals to lymphoma cells, bypassing the need for BCR signaling.
  • Other Genomic Variations: Overexpression of exportin-1 (XPO1), and mutations in MYD88 and CCND1 have also been observed in resistant diseases.

Experimental Guide for Investigating Resistance

For researchers characterizing resistance in vitro or in patient-derived samples, the following workflow and methodologies are recommended.

The diagram below outlines a core experimental workflow for identifying BTKi resistance mechanisms, from sample processing to validation.

architecture Start Sample Source (Patient Blood, Tissue, or Cell Lines) NGS NGS Panel Sequencing Start->NGS BTKmutation Identify BTK Mutations (e.g., C481S, T474I, L528W) NGS->BTKmutation PLCG2mutation Identify PLCG2 Mutations (e.g., S707Y, R665W) NGS->PLCG2mutation OtherAlterations Screen for Other Alterations (Del(8p), CARD11, NF-κB Pathway) NGS->OtherAlterations FunctionalValidation Functional Validation (e.g., In Vitro Drug Sensitivity Assays) BTKmutation->FunctionalValidation Confirmed Variants PLCG2mutation->FunctionalValidation Confirmed Variants OtherAlterations->FunctionalValidation Confirmed Variants DataIntegration Integrate Findings & Correlate with Clinical Outcomes FunctionalValidation->DataIntegration

Methodology 1: Detecting Resistance Mutations via Next-Generation Sequencing (NGS)

This is a foundational step for identifying the genetic basis of resistance [4].

  • Objective: To detect and quantify mutations in BTK, PLCG2, and other relevant genes (e.g., CARD11, MYD88, TP53) in patient samples.
  • Sample Preparation: Isolate genomic DNA from peripheral blood, bone marrow, or tissue biopsies. For cell lines, extract DNA from resistant versus parental control cells.
  • Procedure:
    • Library Preparation: Use a targeted NGS panel that includes full coverage of BTK (especially the kinase domain), PLCG2, and other genes in the BCR signaling pathway.
    • Sequencing: Perform high-coverage sequencing (e.g., >500x depth) to ensure detection of low-frequency clones.
    • Bioinformatic Analysis: Align sequences to a reference genome. Call variants and filter for known and novel mutations. Pay close attention to the variant allele frequency (VAF), as a low VAF may indicate an emerging resistant clone [4].
  • Troubleshooting:
    • Low VAF Clones: A low-frequency mutation may not necessitate an immediate treatment change but should be monitored closely, as it often precedes clinical progression [4].
    • No Mutation Detected: If no BTK/PLCG2 mutation is found despite clinical progression, investigate alternative resistance mechanisms, such as upstream kinase activation or microenvironmental factors [4] [3].
Methodology 2: Profiling BCR Signaling Pathway Activity

This functional assay helps determine if resistance is linked to a re-activated BCR pathway or an alternative survival pathway.

  • Objective: To assess the phosphorylation status of key proteins in the BCR pathway (e.g., BTK, PLCγ2, ERK, AKT) in the presence of the BTKi.
  • Sample Preparation: Generate resistant cell lines through long-term culture with increasing doses of this compound. Use patient-derived cells if available.
  • Procedure:
    • Stimulation & Inhibition: Treat resistant and control cells with this compound. Subsequently, stimulate the BCR pathway (e.g., with anti-IgM).
    • Protein Analysis: Use Western Blot or Phospho-Flow Cytometry to analyze protein phosphorylation.
    • Interpretation: Compare phospho-protein levels (p-BTK, p-PLCγ2, p-ERK) between resistant and sensitive cells. Persistent phosphorylation after this compound treatment indicates a bypass of BTK inhibition.
  • Troubleshooting:
    • Persistent Pathway Activity: Suggests a mutation downstream of BTK (like PLCG2) or activation of an alternative pathway (e.g., PI3K/Akt/mTOR or NF-κB) [3].
    • No Pathway Activity: If the BCR pathway remains suppressed but cells survive, investigate off-pathway mechanisms like microenvironmental adhesion or metabolic reprogramming [2].

Resistance Mutation Profiles of BTK Inhibitors

The table below summarizes key resistance mutations and their implications for different classes of BTK inhibitors [4] [5] [3].

BTK Inhibitor Class Example Drugs Key Resistance Mutations Clinical & Research Implications
Covalent BTKi Ibrutinib, Acalabrutinib, This compound, Zanubrutinib BTK C481S (most common), C481F/Y/R; PLCG2 (S707Y, R665W, L845F) C481S disrupts covalent binding. Cross-resistance is common within this class. Other mutations (T474I/S) can confer resistance to 2nd-gen inhibitors [3].
Non-Covalent BTKi Pirtobrutinib BTK T474I/L, L528W, V537I These variant mutations cause structural interference, preventing drug binding. They can confer cross-resistance to some covalent BTKi [4] [5].

Research Strategies to Overcome Resistance

Current research focuses on several strategies to circumvent BTKi resistance [3] [2]:

  • Novel BTK-Targeting Agents: Developing non-covalent BTKi (e.g., pirtobrutinib) and BTK degraders (PROTACs) that can overcome common resistance mutations like C481S.
  • Rational Combination Therapies: Combining BTKi with agents that target parallel survival pathways, such as BCL-2 inhibitors (venetoclax), PI3K inhibitors, SYK inhibitors, or immunomodulatory drugs.
  • Sequencing Strategies: Investigating the optimal sequence of therapies, as the resistance profile to one agent (like a covalent BTKi) may leave the cancer susceptible to another (like a non-covalent BTKi or a BCL-2 inhibitor).

References

Orelabrutinib Bleeding Risk: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides a structured overview of the bleeding risk associated with orelabrutinib, drawing on available clinical and preclinical data to support your experimental planning and risk assessment.

FAQ 1: What is the clinical incidence and severity of bleeding events with this compound?

Available clinical trial data suggests that this compound is not associated with a high incidence of significant bleeding events. The table below summarizes key safety findings:

Trial Population Reported Bleeding-Related Events Severity & Details Citation
Relapsed/Refractory Mantle Cell Lymphoma (MCL) (n=106) Not specifically reported among common AEs Common AEs (>20%) were thrombocytopenia, upper respiratory tract infection, neutropenia. No fatal treatment-related AEs reported [1]. [1]
Primary Immune Thrombocytopenia (ITP) (n=33) No treatment-related bleeding events All treatment-related AEs were Grade 1 or 2. No serious TRAEs or discontinuations due to TRAEs [2]. [2]

FAQ 2: What is the proposed mechanism for the low bleeding risk?

The low incidence of bleeding is hypothetically attributed to this compound's high selectivity for BTK.

  • High Selectivity Profile: Preclinical kinase screening against a panel of 456 kinases showed that this compound, at a concentration of 1 μM, significantly inhibited BTK (>90%) but had minimal off-target binding [1]. This high specificity is believed to reduce interference with other signaling pathways, such as those involving collagen receptors in platelets, which are crucial for hemostasis and are more commonly affected by less selective BTK inhibitors [3].
  • Mechanism Visualization: The following diagram illustrates the targeted pathway and the hypothesized basis for its improved safety profile.

orelabrutinib_mechanism BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCgamma2 PLCγ2 BTK->PLCgamma2 NFkB NF-κB Pathway PLCgamma2->NFkB Survival B-Cell Survival & Proliferation NFkB->Survival Orel This compound Orel->BTK OffTarget Hypothesis: High selectivity may minimize disruption of platelet signaling Orel->OffTarget

Experimental Protocol: In-Vitro Assessment of Platelet Toxicity

To empirically evaluate the potential bleeding risk of a compound, you can assess its effects on platelet function and viability. The following protocol is adapted from general principles and specific methodologies used in this compound combination studies [3].

  • Objective: To evaluate the effect of a BTK inhibitor on human platelet activation and apoptosis in vitro.
  • Materials:
    • Test Compounds: this compound (InnoCare [3]); comparator BTK inhibitors (e.g., Ibrutinib). Prepare stock solutions in DMSO.
    • Biological Material: Washed human platelets from healthy donors or platelet-rich plasma (PRP).
    • Key Reagents:
      • Agonists: Collagen-related peptide (CRP), ADP, Thrombin.
      • Antibodies: Anti-P-selectin (CD62P) antibody, Annexin V-FITC, Propidium Iodide (PI).
      • Equipment: Flow cytometer, platelet aggregometer, water bath or incubator (37°C).
  • Methodology:
    • Platelet Preparation & Treatment: Isolate platelets and resuspend in a suitable buffer. Aliquot platelets into tubes and pre-incubate with varying concentrations of this compound, comparator drugs, or vehicle control (DMSO) for 1-2 hours at 37°C.
    • Activation Assay (Flow Cytometry):
      • Stimulate pre-treated platelets with different agonists (e.g., CRP) for a set time.
      • Fix the platelets and stain with anti-CD62P antibody (marker for alpha-granule release).
      • Analyze by flow cytometry. Report results as % CD62P-positive platelets.
    • Apoptosis Assay (Flow Cytometry):
      • Incubate pre-treated platelets without stimulation for a longer duration (e.g., 4-18 hours) to study spontaneous apoptosis.
      • Stain with Annexin V-FITC (binds to phosphatidylserine exposure) and PI (marks dead cells).
      • Analyze by flow cytometry. Quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) populations.
    • Data Analysis: Use statistical tests (e.g., one-way ANOVA) to compare the effects of different drug treatments on platelet activation and apoptosis markers relative to the vehicle control.

Key Takeaways for Researchers

  • Clinical Evidence: Current data from trials in MCL and ITP patients indicate that this compound has a low and manageable bleeding risk profile, with no major safety signals reported [1] [2].
  • Hypothesized Mechanism: The high kinase selectivity of this compound is the leading theory for its reduced off-target effects, potentially leading to better preservation of platelet function compared to less selective BTK inhibitors [1] [3].
  • Experimental Approach: The provided in-vitro protocol offers a methodology to directly test and compare the platelet toxicity of BTK inhibitors in a controlled setting.

References

Orelabrutinib plasma concentration variability causes

Author: Smolecule Technical Support Team. Date: February 2026

Causes of Plasma Concentration Variability

The table below summarizes the primary factors contributing to the variable plasma levels of Orelabrutinib observed in clinical settings.

Factor Description & Evidence Clinical/Research Implication
Inherent Interindividual Variability Significant, unexplained variation in plasma concentrations between different individuals. One study observed a range of 25.6% to 89.9% [1]. Makes the drug's pharmacokinetic profile unpredictable, strongly supporting the use of Therapeutic Drug Monitoring (TDM) [1].
Drug-Drug Interactions (CYP3A4) This compound should be used prudently with CYP3A4 inhibitors [2] [3]. Co-administration can decrease this compound metabolism, potentially leading to increased plasma levels and risk of toxicity. Requires careful review of a patient's concomitant medications and potential adjustment of this compound dose.
Methodological Considerations Analytical techniques (LC-MS/MS) show that sample processing, instrument settings, and calibration can introduce pre-analytical and analytical variability [2] [4]. Highlights the need for a rigorously validated bioanalytical method to ensure that measured concentration differences reflect true biological variation.

Experimental Protocols for Quantification

Accurate measurement is essential for investigating variability. Here are detailed methodologies for determining this compound concentration in plasma, as validated in recent studies.

Protocol Aspect Method 1: LC-MS/MS (Human Plasma) [2] [3] Method 2: UPLC-MS/MS (Rat Plasma) [4]
Sample Preparation Protein precipitation using acetonitrile [2]. Protein precipitation using acetonitrile [4].
Internal Standard Ibrutinib-d5 [2]. Futibatinib [4].

| Chromatography | Column: Not specified (C18-based). Mobile Phase: 10 mM Ammonium formate with 0.1% formic acid / Acetonitrile (62:38, v/v). Run Time: 4.5 minutes [2]. | Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm). Mobile Phase: Gradient elution between 0.1% formic acid in water and acetonitrile. Run Time: 3.0 minutes [4]. | | Mass Spectrometry | Ion Mode: ESI+ MRM Transition: m/z 428.1 → 411.2 (this compound) [2]. | Ion Mode: ESI+ MRM Transition: m/z 427.95 → 410.97 (this compound) [4]. | | Validation Performance | Linearity: 1-500 ng/mL. Precision: ≤12.8%. Accuracy: -3.4% to 6.5% [2]. | Linearity: 1-2000 ng/mL. Precision: ≤11.5%. Accuracy: -5.7% to 12.5% [4]. |

The following diagram illustrates the core workflow for quantifying this compound and investigating the sources of its variability, from sample collection to data interpretation.

G A Plasma Sample Collection B Sample Prep: Protein Precipitation A->B C LC-MS/MS Analysis B->C D Data Acquisition: MRM Mode C->D E Quantification vs. Calibration Curve D->E F Result Interpretation E->F

Deeper Dive: BTK Inhibitor Resistance Mechanisms

While not a direct cause of pharmacokinetic variability, the development of resistance can influence the drug's effective concentration at the target site. The primary genetic mutations leading to resistance are in the BTK gene itself and its direct downstream signaling molecule, PLCG2 [5].

G Orel This compound BTK BTK Protein Orel->BTK Binds C481 PLCG2 PLCG2 BTK->PLCG2 Signaling BCR Signaling & Cell Survival PLCG2->Signaling Mut1 BTK C481S Mutation Mut1->Orel Reduces Binding Mut2 Other BTK/PLCG2 Mutations Mut2->Signaling Constitutive Activation

  • BTK C481S Mutation: This is the most common mutation. It changes the cysteine residue that this compound and other covalent BTK inhibitors rely on to form a permanent bond. This mutation turns a strong, irreversible bond into a weaker, reversible one, significantly reducing the drug's effectiveness and duration of action [5].
  • Other BTK and PLCG2 Mutations: Other mutations in BTK (like T474I) or gain-of-function mutations in PLCG2 (like S707Y) can activate the BCR signaling pathway downstream of BTK, effectively bypassing the need for BTK itself. This renders the inhibitor useless, as the "pro-survival" signal remains active [5].

References

Published Bioanalytical Methods for Orelabrutinib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core parameters from two validated methods for quantifying orelabrutinib in human plasma. These provide a solid starting point for method development.

Parameter Method 1: Simultaneous Determination [1] Method 2: Dedicated this compound Assay [2]
Sample Volume Not specified Not specified
Sample Prep Technique Protein Precipitation (PPT) Protein Precipitation (PPT)
Precipitation Solvent Acetonitrile Acetonitrile
Internal Standard (IS) Ibrutinib-d5 Ibrutinib-d5
LC Column ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 µm) Not specified

| Mobile Phase | A: 10 mM Ammonium Formate + 0.1% Formic Acid B: Acetonitrile | A: 10 mM Ammonium Formate + 0.1% Formic Acid B: Acetonitrile (62:38, v/v, isocratic) | | Run Time | 6.5 min | 4.5 min | | MS Detection | ESI+ MRM | ESI+ MRM | | MRM Transition | 428.1 → 411.2 | 428.1 → 411.2 | | Linear Range | 1.00 - 500 ng/mL | 1.00 - 500 ng/mL | | LLOQ | 1.00 ng/mL | 1.00 ng/mL | | Key Advantages | Simultaneously quantifies multiple BTK inhibitors (ibrutinib, zanubrutinib) | Simpler, isocratic method; fully validated for MCL and CLL/SLL patient samples |

Detailed Experimental Protocol

Below is a generalized workflow for this compound sample preparation via protein precipitation, synthesized from the published methods [1] [2].

G Start Start: Thaw Plasma Sample Step1 1. Aliquot Plasma (Typically 50-100 µL) Start->Step1 Step2 2. Add Internal Standard (Ibrutinib-d5) Step1->Step2 Step3 3. Protein Precipitation Add 4x Volume of Acetonitrile Vortex Mix (e.g., 1 min) Step2->Step3 Step4 4. Centrifuge (e.g., 13,000-15,000 rpm, 5-10 min, 4°C) Step3->Step4 Step5 5. Transfer Supernatant Step4->Step5 Step6 6. Evaporate to Dryness Under Nitrogen or Gentle Air Stream Step5->Step6 Step7 7. Reconstitute Residue in initial mobile phase (e.g., Acetonitrile/Water 38:62, v/v) Vortex Mix Step6->Step7 Step8 8. Transfer to LC Vial for LC-MS/MS Analysis Step7->Step8

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems in sample preparation.

Issue Potential Causes & Troubleshooting Tips

| Poor Recovery | - Cause: Incomplete protein precipitation or adsorption to vial walls.

  • Solution: Ensure a sufficient ratio of precipitation solvent to plasma (at least 4:1). Use low-adsorption vials/tubes. Confirm the evaporation step is not causing analyte loss; avoid over-drying [3]. | | Matrix Effects | - Cause: Co-eluting compounds from the matrix can suppress or enhance ionization.
  • Solution: Use a stable isotope-labeled internal standard (e.g., Ibrutinib-d5) to correct for variability. Ensure good chromatographic separation to minimize co-elution [1] [3]. | | Chromatographic Issues (e.g., Peak Tailing, Broad Peaks) | - Cause: Inadequate column selectivity or mobile phase pH.
  • Solution: Use an end-capped C18 column (e.g., HSS T3) designed for basic compounds. Optimize the mobile phase with additives like 0.1% formic acid to improve peak shape [1]. | | Insufficient Sensitivity | - Cause: The LLOQ of 1 ng/mL is not low enough for the study.
  • Solution: A dedicated method has achieved an LLOQ of 0.50 ng/mL for plasma and cerebrospinal fluid. This involves a longer run time (9 min) and a gradient elution on a Thermo Hypersil GOLD C18 column [4]. |

Important Technical & Clinical Considerations

  • CYP3A4 Interactions: this compound is primarily metabolized by CYP3A4. Concomitant administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can significantly increase plasma exposure. Researchers should be aware of this potential drug-drug interaction in clinical samples, as it may necessitate dose adjustment in patients [1] [2].
  • Combination Therapy Synergy: Preclinical studies indicate that this compound, due to its high selectivity for BTK, does not inhibit ITK and can preserve the NK-cell-mediated antibody-dependent cellular cytotoxicity (ADCC) function of rituximab. This makes the combination of this compound and rituximab a promising synergistic therapy for B-cell lymphomas [5].

References

Key Stability Considerations for Orelabrutinib

Author: Smolecule Technical Support Team. Date: February 2026

In bioanalysis, drug stability is assessed under various conditions to ensure the reliability of data from sample collection to analysis. The following table summarizes the standard stability tests that should be performed [1].

Stability Type Description Typical Experimental Conditions
Bench-Top Stability Evaluates compound integrity during sample processing at room temperature. Spiked matrix kept at room temp for ~4-24 hours.
Processed Sample Stability Assesses stability of the prepared sample in the autosampler. Extracted sample kept in autosapmler (e.g., 4-10°C) for ~24-72 hours.
Freeze-Thaw Stability Determines resilience to temperature cycles from storage. Cycles between -70±10°C and thawed at room temp (e.g., 3-5 cycles).
Long-Term Stability Establishes allowable storage time and conditions for samples. Spiked matrix stored at -70±10°C for weeks or months.

A General Workflow for Stability Assessment

Below is a generalized experimental protocol for conducting these stability studies. You would need to optimize the specific conditions (e.g., times, temperatures) for orelabrutinib.

G Prepare QC Samples Prepare QC Samples Store Under Conditions Store Under Conditions Prepare QC Samples->Store Under Conditions Analyze Against Fresh Calibrants Analyze Against Fresh Calibrants Store Under Conditions->Analyze Against Fresh Calibrants Calculate % Deviation Calculate % Deviation Analyze Against Fresh Calibrants->Calculate % Deviation Apply Acceptance Criteria (e.g., ±15%) Apply Acceptance Criteria (e.g., ±15%) Calculate % Deviation->Apply Acceptance Criteria (e.g., ±15%) Document Stability Outcome Document Stability Outcome Apply Acceptance Criteria (e.g., ±15%)->Document Stability Outcome

Standard Experimental Protocol for Stability Assessment:

  • Sample Preparation: Prepare quality control (QC) samples of orelabuptinib by spiking a known concentration of the drug into the relevant biological matrix (e.g., human plasma, serum, tissue homogenate) at low, mid, and high concentrations.
  • Storage under Stress Conditions: Store the prepared QC samples under the specific conditions you are testing (as listed in the table above).
  • Analysis: At predetermined time points, remove and process the stored samples. Analyze them using a validated LC-MS/MS method alongside freshly prepared calibration standards.
  • Data Evaluation: Calculate the measured concentration of the stored samples and compare it to the nominal concentration. The stability is typically accepted if the mean measured concentration is within ±15% of the nominal value.
  • Documentation: The results, including any observed degradation, should be documented to define the standard operating procedures for sample handling.

References

Orelabrutinib versus zanubrutinib efficacy mantle cell lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Zanubrutinib vs. Orelabrutinib in R/R MCL

Efficacy Outcome Zanubrutinib (BGB-3111-206 Trial) This compound (ICP-CL-00102 Trial) Comparative Result
Primary Analysis Follow-up Median 35.3 months [1] Median 23.8 months [2] [3]
Overall Response Rate (ORR) 83.7% - 85.5% [4] [1] [2] 82.1% [2] [3] Not statistically significant [2]
Complete Response (CR) Rate 77.9% [4] [1] 27.4% - 34.9% [3] Significantly higher with zanubrutinib [4]
Median Progression-Free Survival (PFS) Not Reached (33.0 months in earlier data) [1] 22.0 months [2] [3]
PFS Hazard Ratio (HR) HR 0.54 (95% CI 0.34-0.86); favors zanubrutinib [5] [2]
24-Month PFS Rate 67.3% (CT-assessed) [2] 46.5% (CT-assessed) [2] Numerically higher with zanubrutinib [2]

Detailed Experimental Data and Methodologies

The comparisons above are derived from sophisticated statistical analyses designed to compensate for the lack of head-to-head randomized trials.

  • Source Trials: The comparison primarily uses patient-level data from the single-arm zanubrutinib trial (BGB-3111-206, NCT03206970) and aggregated data from the single-arm this compound trial (ICP-CL-00102, NCT03494179) [5] [2].
  • Comparison Method: An Unanchored Matching-Adjusted Indirect Comparison (MAIC) was performed [4] [5] [2]. This statistical technique weights the patients from one trial to match the baseline characteristics of the other trial, effectively creating a balanced "virtual" population for comparison. Key prognostic factors that were matched included sex, bulky disease, bone marrow involvement, disease stage, simplified MCL International Prognostic Index (sMIPI), prior autologous stem cell transplantation, and number of prior lines of therapy [2].
  • Assessment Note: A crucial methodological difference is that response assessments in the zanubrutinib trial used both PET and CT scans, while the this compound trial used only CT [5] [2]. PET scans are generally more sensitive. The primary MAIC analysis compared CT-based PFS from both trials, still showing a significant advantage for zanubrutinib [2].

The following diagram illustrates the workflow of this MAIC methodology.

ZTrial Zanubrutinib Trial (BGB-3111-206) Individual Patient Data (IPD) MAIC Matching-Adjusted Indirect Comparison (MAIC) Weighting patients to match baseline characteristics ZTrial->MAIC OTrial This compound Trial (ICP-CL-00102) Aggregated Data OTrial->MAIC Result Adjusted Efficacy Comparison (Hazard Ratios, Odds Ratios) MAIC->Result

Interpretation and Context for Researchers

  • Efficacy Trends: The consistent signal across multiple analyses suggests a PFS advantage for zanubrutinib [4] [5] [2]. The significantly higher complete response rate observed with zanubrutinib may be a key driver of this improved long-term outcome [4].
  • Safety and Tolerability: While this analysis focuses on efficacy, safety profiles are also critical for treatment selection. The search results indicate that both next-generation BTK inhibitors are designed for improved selectivity over ibrutinib [6]. For comprehensive clinical decision-making, a direct review of the safety data from each agent's respective prescribing information and clinical trial publications is recommended.
  • Comparative Context: A separate indirect comparison also suggests that zanubrutinib may offer efficacy advantages over another BTK inhibitor, acalabrutinib, in the R/R MCL setting [7].

References

Orelabrutinib PFS overall survival outcomes clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Orelabrutinib vs. Other BTK Inhibitors

The table below summarizes key efficacy outcomes from indirect comparisons between this compound and zanubrutinib in treating relapsed or refractory (R/R) Mantle Cell Lymphoma (MCL). These analyses aim to contextualize this compound's performance relative to another next-generation BTK inhibitor.

BTK Inhibitor Median PFS (Months) 24-Month OS Rate Overall Response Rate (ORR) Complete Response (CR) Rate Source Trial / Analysis
This compound 22.0 [1] [2] 74.3% [1] [2] 81.1% - 87.9% [3] [2] 27.4% - 42.9% [3] [2] ICP-CL-00102 (Phase I/II)
Zanubrutinib Not Reached [1] 83.7% [1] 83.7% - 85.5% [1] 77.9% [1] [3] BGB-3111-206 (Phase II)
Comparison Result HR: 0.54 (95% CI: 0.34-0.86); P=0.009, favoring zanubrutinib [1] HR: 0.68 (95% CI: 0.36-1.27); P=0.223 [1] Odds Ratio: 1.28 (95% CI: 0.56-2.94); P=0.556 [1] Significantly higher for zanubrutinib in naive comparison [3] Matching-Adjusted Indirect Comparison (MAIC)
  • Methodology of Indirect Comparison: The listed outcomes for zanubrutinib versus this compound are derived from an unanchored Matching-Adjusted Indirect Comparison (MAIC) [1] [3]. This statistical method uses Individual Patient Data (IPD) from the zanubrutinib trial, which is re-weighted to match the aggregate baseline characteristics of patients from the this compound trial. This balancing accounts for effect modifiers and prognostic variables, allowing for a more reliable cross-trial comparison in the absence of head-to-head randomized controlled trials [1].

This compound in Combination Therapies

This compound's efficacy is also being evaluated in combination with other agents for various B-cell malignancies, showing notable results.

Condition Regimen Best ORR/CRR Progression-Free Survival (PFS) Overall Survival (OS) Source Trial
Newly Diagnosed PCNSL [4] R-MO (Rituximab, HD-Methotrexate, this compound) ORR: 97.1% [4] CRR: 94.1% [4] 1-year PFS rate: 83.6% [4] 1-year OS rate: 89.6% [4] Prospective Phase II Trial
R/R DLBCL [5] This compound, Lenalidomide, Sintilimab ORR: 58.8% [5] CRR: 38.2% [5] Median PFS: 6 months [5] 1-year PFS rate: 41.9% [5] Median OS: Not Reached [5] 1-year OS rate: 77.8% [5] Retrospective Study
  • Experimental Protocol for PCNSL Trial: This was a prospective, multi-center Phase II trial [4].
    • Treatment Schedule: Patients received the R-MO regimen in 3-week cycles for up to 6 cycles. Rituximab (375 mg/m²) was given intravenously on day 1, followed by high-dose methotrexate (3.5 g/m²) on day 2. Oral this compound (150 mg once daily) was administered after methotrexate levels normalized [4].
    • Endpoint Assessment: The primary endpoint was the 1-year PFS rate. Tumor response was assessed by gadolinium-enhanced brain MRI according to the International PCNSL Collaborative Group Response Criteria [4].

Preclinical Insights and Mechanism of Action

This compound is a novel, highly selective BTK inhibitor designed to minimize off-target effects [6]. A key differentiator is its lack of inhibition on Interleukin-2-inducible T-cell kinase (ITK) [6]. The following diagram illustrates how this high selectivity enables more effective combination therapy with anti-CD20 antibodies like rituximab.

G Orel This compound BTK Inhibits BTK Orel->BTK Ibr Ibrutinib Ibr->BTK ITK Off-target: Inhibits ITK Ibr->ITK ADCC Preserves NK-cell ADCC Function BTK->ADCC ADCC_comp Compromises NK-cell ADCC Function ITK->ADCC_comp Synergy Synergistic Anti-tumor Effect ADCC->Synergy Rtx Rituximab Rtx->Synergy

The preclinical workflow and key findings that support the combination strategy are as follows:

  • Experimental Workflow: In vitro studies co-cultured primary Natural Killer (NK) cells from healthy donors with various malignant B-cell lines. These NK cells were pre-treated with either this compound or ibrutinib in the presence of rituximab. Antibody-dependent cellular cytotoxicity (ADCC) was then measured to evaluate the combined effect [6].
  • Key Findings: The high selectivity of this compound allows it to preserve NK-cell function, which is essential for rituximab's mechanism of action. In contrast, ibrutinib's inhibition of ITK impairs this NK-cell mediated ADCC. This fundamental difference explains why the combination of this compound and rituximab demonstrates synergistic anti-tumor effects in preclinical models, leading to enhanced apoptosis of tumor cells [6].

Interpretation Guide for Professionals

When interpreting these findings, consider the following:

  • Indirect Comparisons: The MAIC analysis [1] provides valuable insights but carries inherent limitations compared to a head-to-head trial. Differences in trial design, patient populations, and response assessment methods (e.g., CT-based in this compound trials vs. PET/CT-based in zanubrutinib trials) can influence outcomes [1].
  • Emerging Combination Data: The highly promising results in PCNSL are attributed to this compound's enhanced blood-brain barrier permeability, with CSF concentrations significantly higher than those of ibrutinib [4]. This highlights how pharmacokinetic properties can dictate efficacy in specific disease microenvironments.

References

BTK Inhibitors in R/R WM: Efficacy and Safety Comparison

Author: Smolecule Technical Support Team. Date: February 2026

BTK Inhibitor Trial Name / Reference Major Response Rate (MRR) Overall Response Rate (ORR) Common Grade ≥3 Adverse Events (≥5%)
Orelabrutinib Phase 2 (NCT04440059) [1] 80.9% 89.4% Neutropenia (10.6%), Thrombocytopenia (6.4%), Pneumonia (4.3%)
Ibrutinib Prospective Study [2] 73% 90.5% Neutropenia (22%), Thrombocytopenia (14%), Atrial Fibrillation (5%)
Zanubrutinib Phase 2 Study [2] 70% 77% Data not fully specified in results
Acalabrutinib Phase 2 Study [2] 78% 93% Neutropenia (16%), Pneumonia (7%)

This data shows that this compound achieves a competitive MRR with a potentially manageable safety profile, notably with low incidence of major adverse events like atrial fibrillation in the studied population [1] [2].

Detailed Experimental Protocol for this compound

The key data for this compound in R/R WM comes from a prospective, single-arm, multicenter, open-label phase 2 study (NCT04440059) [1].

  • Patient Population: The study enrolled 47 evaluable patients with R/R WM who had received at least one prior line of therapy. The median follow-up duration was 16.4 months [1].
  • Treatment Regimen: Patients received oral this compound at a daily dose of 150 mg until disease progression or unacceptable toxicity occurred [1].
  • Primary Endpoint: The Major Response Rate (MRR), assessed by an Independent Review Committee (IRC) using the criteria from the Sixth International Workshop on Waldenström's Macroglobulinemia (IWWM-6) [1].
  • Key Secondary Endpoints: These included Overall Response Rate (ORR), time to response, progression-free survival (PFS), overall survival (OS), and safety [1].
  • Biomarker Analysis: Investigators correlated response rates with patients' mutational status (MYD88 and CXCR4), which is a critical factor in WM prognosis and treatment selection [1].

BTK Inhibitor Mechanism of Action

The following diagram illustrates the mechanism by which BTK inhibitors like this compound disrupt the B-cell receptor signaling pathway, which is crucial for the survival of malignant B-cells in Waldenström's Macroglobulinemia.

g BCR B-Cell Receptor (BCR) SYK Syk Activation BCR->SYK BTK_inactive BTK (Inactive) SYK->BTK_inactive BTK_active BTK (Active) Phosphorylated BTK_inactive->BTK_active Phosphorylation PLCG2 PLCγ2 Activation BTK_active->PLCG2 NFkB NF-κB Pathway & Cell Proliferation PLCG2->NFkB Survival Malignant B-Cell Survival & Proliferation NFkB->Survival This compound This compound (Highly Selective BTKi) This compound->BTK_active Irreversibly Inhibits

BTK is a crucial enzyme in the B-cell receptor signaling pathway. This compound acts by irreversibly binding to BTK, thereby inhibiting its activation. This blockade prevents the downstream signaling that leads to the survival and proliferation of malignant B-cells in WM [1].

Key Considerations for Researchers

When evaluating these findings, the following points are noteworthy:

  • Mutational Status Impact: The MRR for this compound was higher in patients with specific mutations: 84.6% in MYD88^L265P^/CXCR4^WT^ patients and 100% in MYD88^L265P^/CXCR4^WHIM^ patients. However, it was only 25.0% in patients with MYD88^WT^/CXCR4^WT^ genotype [1]. This highlights the importance of genetic profiling for predicting treatment response.
  • Safety Profile: this compound demonstrated a manageable safety profile in the study. Most adverse events were Grade 1 or 2. The single treatment-related death was due to hepatitis B reactivation, underscoring the importance of screening and monitoring for viral infections during treatment [1].
  • Comparative Context: While cross-trial comparisons should be interpreted with caution, the data positions this compound as a highly efficacious BTK inhibitor. Its highly selective profile is theorized to contribute to its favorable safety and efficacy, though longer follow-up and direct comparative studies are needed for definitive conclusions [1] [2].

References

Next-generation BTK inhibitors comparative selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of BTK Inhibitors

The table below summarizes the key characteristics of covalent and non-covalent BTK inhibitors, highlighting the evolution in selectivity and design.

Inhibitor Name Generation & Type Key Differentiating Features Reported Selectivity & Efficacy Common Adverse Events
Ibrutinib First-Generation (Covalent) First-in-class; targets Cys481 [1] High efficacy, but with off-target effects due to lower selectivity [2]. Diarrhea, atrial fibrillation, bleeding risk, arthralgia, myalgia [2] [1].
Acalabrutinib Second-Generation (Covalent) Designed for higher selectivity than ibrutinib [1]. Non-inferior PFS vs. ibrutinib; fewer cardiovascular events [2] [3]. Lower rates of atrial fibrillation and bleeding than ibrutinib [2].
Zanubrutinib Second-Generation (Covalent) High bioavailability and selectivity [3]. Improved efficacy and safety over ibrutinib; lower rates of atrial fibrillation [2] [3] [1].
Pirtobrutinib Next-Generation (Non-covalent/Reversible) Binds reversibly; does not target Cys481; inhibits both wild-type and C481S-mutant BTK [3]. Active in patients resistant to prior covalent BTKi; ORR of 57.8% in R/R MCL; favorable safety profile [3]. Fatigue (29.9%), diarrhea (21.3%); low incidence of major hemorrhage (3.7%) and atrial fibrillation (1.2%) [3].

Key Experimental Data and Protocols

To objectively compare inhibitor performance, researchers rely on specific experimental data. The following table outlines common methodologies and the resulting findings that support the comparisons made above.

Comparison Focus Supporting Clinical Trial/Study Core Methodology Key Outcome Data

| Acalabrutinib vs. Ibrutinib | ELEVATE-RR (NCT02477696) [2] | Phase 3, head-to-head trial in patients with previously treated CLL. Patients were randomized to receive either acalabrutinib or ibrutinib. | Efficacy: Progression-free survival (PFS) was similar between the two groups [2]. Safety: Acalabrutinib showed a lower incidence of atrial fibrillation and bleeding risk [2]. | | Zanubrutinib vs. Ibrutinib | ALPINE (NCT03734016) [3] | Phase 3, randomized trial in patients with R/R CLL/SLL. Directly compared zanubrutinib against ibrutinib. | Efficacy: Zanubrutinib demonstrated superior PFS and a higher overall response rate (ORR) [3]. Safety: Zanubrutinib showed improved safety, attributed to higher selectivity [3]. | | Pirtobrutinib post-cBTKi | BRUIN (NCT03740529) [3] | Open-label, single-arm, phase 1/2 study in patients with R/R MCL who had received prior therapy, including cBTKis. | Efficacy: In cBTKi-pretreated patients (n=90), the ORR was 57.8%, with a median duration of response (DOR) of 21.6 months [3]. Safety: Low rates of treatment discontinuation (3%) due to adverse events [3]. |

Computational & Preclinical Methods

Beyond clinical trials, computational and preclinical studies are crucial for understanding binding mechanisms and guiding the development of next-generation inhibitors.

  • Molecular Docking and Dynamics: These in silico techniques are used to predict how a small molecule (inhibitor) interacts with the 3D structure of the BTK protein. Molecular docking predicts the preferred orientation, while molecular dynamics (MD) simulations analyze the stability and energetics of the binding complex over time, providing insights into binding affinity and residence time [4].
  • Application to Non-covalent Inhibitors: For pirtobrutinib, preclinical studies used these methods to show that it achieves inhibition through extensive hydrogen bonding to residues other than Cys481 and water molecules in the ATP-binding site. This mechanism is effective for both wild-type and C481S-mutant BTK, explaining its activity in resistant cases [3].
  • Generative Deep Learning: Advanced computational frameworks now integrate generative deep learning with the methods above to design "pocket-aware" inhibitors. This approach can capture the dynamic conformational changes of the BTK kinase pocket (such as the J-pocket), enabling the targeted design of molecules with high affinity and specificity, potentially overcoming limitations of traditional design [4].

BTK Inhibitor Mechanism of Action Signaling Pathway

The following diagram, defined using the DOT language, illustrates the key signaling pathway through which BTK inhibitors exert their effect in B-cell malignancies.

BTK_Signaling_Pathway Antigen Antigen BCR BCR Antigen->BCR SYK SYK BCR->SYK BTK_Inactive BTK (Inactive) SYK->BTK_Inactive Phosphorylates Y551 BTK_Active BTK (Active) BTK_Inactive->BTK_Active Auto-phosphorylates Y223 PLCγ2 PLCγ2 BTK_Active->PLCγ2 NF_κB NF-κB (Transcription) PLCγ2->NF_κB BTK_Inhibitors BTK Inhibitors (e.g., Ibrutinib, Zanubrutinib, Pirtobrutinib) BTK_Inhibitors->BTK_Active Inhibits

This diagram illustrates the B-Cell Receptor (BCR) signaling pathway, a key target of BTK inhibitors. Antigen binding activates the BCR, triggering a phosphorylation cascade involving SYK and BTK. Active BTK drives downstream signals (via PLCγ2 and NF-κB) that promote B-cell survival and proliferation. BTK inhibitors block this pathway by binding to BTK, preventing its activation.

Research Implications & Future Directions

The data indicates a clear trajectory in BTK inhibitor development:

  • Overcoming Resistance: The emergence of C481S mutations is a primary resistance mechanism to covalent BTKis like ibrutinib and acalabrutinib [3]. Non-covalent inhibitors like pirtobrutinib and novel modalities like BTK PROTACs (which degrade the BTK protein rather than just inhibit it) are designed to overcome this challenge and are a major focus of ongoing research [3].
  • Optimizing Safety: Second-generation covalent inhibitors (acalabrutinib, zanubrutinib) demonstrate that increased selectivity for BTK directly translates to a reduced incidence of off-target adverse effects, such as atrial fibrillation and bleeding, thereby improving the therapeutic window [2] [1].
  • Novel Targeting Strategies: Computational approaches are exploring alternative binding pockets on BTK, such as the J-pocket. Targeting these less-conserved sites could lead to the development of inhibitors with even greater selectivity and new mechanisms to circumvent resistance [4].

References

Orelabrutinib clinical trial validation ICP-CL-00102

Author: Smolecule Technical Support Team. Date: February 2026

Orelabrutinib Clinical Trial Overview

The ICP-CL-00102 trial was a pivotal multicenter, open-label, phase I/II study in China that evaluated this compound for treating Relapsed/Refractory Mantle Cell Lymphoma (R/R MCL) [1].

  • Patient Profile: 106 patients aged 18-75 with R/R MCL who had received 1-4 prior lines of therapy [1] [2].
  • Intervention: this compound was administered orally, with patients in the first stage randomized to receive either 100 mg twice daily or 150 mg once daily, and additional patients in the second stage receiving 150 mg once daily [1].
  • Primary Endpoint: Overall Response Rate (ORR) as assessed by an Independent Review Committee (IRC) [1].
  • Key Secondary Endpoints: Included investigator-assessed ORR, Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS) [1].

Efficacy Comparison: this compound vs. Zanubrutinib

The following table summarizes the key efficacy outcomes from the ICP-CL-00102 trial for this compound and the BGB-3111-206 trial for Zanubrutinib, based on an indirect comparison analysis [1] [2].

Efficacy Outcome This compound (ICP-CL-00102) Zanubrutinib (BGB-3111-206)
Median Follow-up 23.8 months [1] 35.3 months [1]
Overall Response Rate (ORR) 82.1% [2] 83.7% [1]

| Complete Response (CR) Rate | 27.4% (from one analysis) [1] 42.9% - 53.8% (from other analyses) [3] [4] | 77.9% [1] | | Median PFS | 22.0 months [1] | 33.0 months [1] | | 12-month PFS Rate | 65.1% [2] | 77.5% [2] | | 24-month PFS Rate | 46.5% [2] | 63.9% [2] | | 24-month OS Rate | 74.3% [1] | 83.7% [1] | | Hazard Ratio (HR) for PFS | Reference | 0.54 (95% CI: 0.34–0.86) [1] |

This comparative data is derived from a Matching-Adjusted Indirect Comparison (MAIC), a validated statistical method used to estimate comparative treatment effects when head-to-head trials are not available [1]. The analysis indicated that Zanubrutinib was associated with a statistically significant improvement in PFS compared to this compound [1].

Detailed Experimental Protocol

For fellow researchers, here is a detailed breakdown of the methodologies from the trials used in the comparison.

Aspect This compound (ICP-CL-00102) Zanubrutinib (BGB-3111-206)
Study Design Multicenter, open-label, phase I/II study [1]. Multicenter, single-arm, phase II study [1].
Key Eligibility 1-4 prior lines of therapy; ECOG PS 0-2 [1]. 1-5 prior lines of therapy; ECOG PS ≤2 [1].
Treatment Regimen 100 mg BID or 150 mg QD until disease progression, unacceptable toxicity, or study withdrawal [1]. 160 mg BID until disease progression, unacceptable toxicity, death, or consent withdrawal [1].
Response Assessment Computed Tomography (CT)-based assessments [1]. Combined PET- and CT-based assessments [1].
Comparison Methodology Aggregated data from the published study was used for the indirect comparison [1]. Individual Patient Data (IPD) was adjusted using MAIC to match the patient profile of the this compound trial [1].

BTK Inhibitor Mechanism of Action

The following diagram illustrates the mechanism of Bruton's Tyrosine Kinase (BTK) inhibitors in treating B-cell malignancies.

G BCR B-Cell Receptor (BCR) Activation BTK BTK Activation BCR->BTK Activates Signaling Downstream Survival & Proliferation Signaling BTK->Signaling Triggers BCell Malignant B-Cell Proliferation Signaling->BCell Promotes Inhibitor This compound / Zanubrutinib (BTK Inhibitor) Inhibitor->BTK Inhibits

This diagram shows that both this compound and Zanubrutinib work by selectively and covalently binding to the BTK enzyme, thereby inhibiting BCR signaling and leading to reduced proliferation and increased cell death of malignant B-cells [1].

Interpretation & Key Considerations

  • Efficacy Trends: The compiled data suggests a trend favoring Zanubrutinib, particularly in PFS and CR rates [1]. The 24-month OS rate was also numerically higher for Zanubrutinib (83.7% vs. 74.3%), though this difference was not statistically significant [1].
  • Methodological Note: The absence of head-to-head randomized trials means these findings are estimates. The MAIC, while robust, relies on the assumption that all key prognostic factors were identified and balanced [1]. Differences in response assessment methods (CT-based for this compound vs. combined PET/CT for Zanubrutinib) may also influence the results, particularly the CR rates [1].
  • Safety Profile: While not the focus of this query, a separate analysis notes that this compound has a manageable toxicity profile, with hematological events being common but low rates of severe non-hematological toxicities [3].

References

Orelabrutinib CNS penetration vs other BTK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

CNS Penetration of BTK Inhibitors at a Glance

The following table consolidates key quantitative data on the CNS penetration of various BTK inhibitors, which is a critical factor for their efficacy in treating CNS lymphomas.

BTK Inhibitor Reported CSF Concentration (Dose) CSF/Plasma Ratio Key Findings Related to CNS Efficacy
Orelabrutinib 28.7 ng/mL (150 mg, qd) [1] High (specific ratio not provided) [2] High selectivity; promising ORR in rrCNSL [2] [1]
Tirabrutinib 14.0 ng/mL (480 mg, qd) [1] Data not provided Higher CSF concentration and PFS vs. lower dose [1]
Zanubrutinib 2.94 ng/mL (160 mg, bid) [1] Data not provided Data not provided
Ibrutinib 0.59 - 0.87 ng/mL (560-840 mg, qd) [1] Data not provided Data not provided

Experimental Data and Clinical Correlations

The quantitative data in the table is derived from specific experimental protocols and is supported by clinical outcomes.

  • Measurement Protocols: The cerebrospinal fluid (CSF) concentrations cited are typically trough concentrations (Ctrough), measured at the end of a dosing interval to represent the lowest drug level, ensuring sustained target coverage [1]. These are quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].
  • Correlation with Efficacy: Higher CSF concentrations are linked to better treatment outcomes. For instance, a study showed that a higher dose of Tirabrutinib (480 mg daily) achieving a mean CSF concentration of 14.0 ng/mL resulted in a longer median progression-free survival (11.1 months) compared to a lower dose (320 mg daily) with a mean CSF concentration of 2.19 ng/mL (median PFS of 2.1 months) [1].
  • Clinical Efficacy Data: In a retrospective study of 37 patients with relapsed/refractory CNS lymphoma, this compound-based regimens (Ore-MIED and Ore-MTD) demonstrated an overall response rate (ORR) of 89.2% and a complete remission (CR) rate of 51.4% [2]. This supports the therapeutic potential of a drug with high CNS penetration.

Mechanism of Action and CNS Penetration Rationale

The following diagram illustrates the mechanism of BTK inhibitors and the importance of CNS penetration for targeting compartmentalized B-cells and microglia, which is crucial for diseases like CNS lymphoma and multiple sclerosis.

The diagram shows that BTK inhibitors must cross the BBB to act on two key cell types within the CNS:

  • Malignant B-cells in CNS lymphoma, which often have mutations (e.g., in MYD88 and CD79B) that drive survival through constitutive BTK signaling [3] [4].
  • Microglia (resident CNS macrophages), which contribute to compartmentalized inflammation in diseases like multiple sclerosis [5].

The ability of a BTK inhibitor to access this compartment is, therefore, a fundamental determinant of its clinical utility for CNS diseases.

Key Differentiators and Research Implications

  • High CNS Penetration: this compound achieves a CSF concentration that is several-fold higher than that of Ibrutinib and Zanubrutinib, based on available data [1]. This superior penetration is a significant differentiator.
  • High Selectivity: this compound is noted for its high kinase selectivity, specifically targeting BTK with over 90% inhibition and minimizing off-target effects [1]. This potentially translates to a more favorable safety profile.
  • Considerations for Research: When evaluating BTK inhibitors for CNS-directed applications, you should consider CSF pharmacokinetics, target selectivity, and the biological context of the disease. The promising clinical data for this compound in rrCNSL [2] provides a strong rationale for its further investigation in other CNS indications.

References

Efficacy Outcomes Comparison (Zanubrutinib vs. Orelabrutinib in R/R MCL)

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcome Zanubrutinib (after matching, n=70) Orelabrutinib (n=106) Comparative Result (HR or OR) P-value
Median PFS (primary outcome) Not Reached [1] [2] 22.0 months [1] [2] HR 0.54 (95% CI: 0.34-0.86) [1] [3] 0.009 [1] [3]
PFS at 24 months 67.3% [2] 46.5% [2] - -
Overall Response Rate (ORR) 85.5% [1] [3] 82.1% [1] [3] OR 1.28 (95% CI: 0.56-2.94) [1] [3] 0.556 [1] [3]
Overall Survival at 24 months 83.7% [1] [3] 74.3% [1] [3] HR 0.68 (95% CI: 0.36-1.27) [1] [3] 0.223 [1] [3]

Experimental Protocol & Methodology

The data in the table above comes from an unanchored Matching-Adjusted Indirect Comparison (MAIC) [1] [4] [3]. Here are the key methodological details:

  • Objective: To compare the long-term efficacy of two drugs in the absence of a head-to-head randomized controlled trial [4] [3].
  • Data Sources:
    • Zanubrutinib: Individual Patient Data (IPD) from the BGB-3111-206 trial (Phase II, single-arm, NCT03206970), with a median follow-up of 35.3 months [1] [4] [3].
    • This compound: Aggregated data from the ICP-CL-00102 trial (Phase I/II, NCT03494179), with a median follow-up of 23.8 months [1] [4] [3].
  • MAIC Workflow: The following diagram illustrates the core process of the unanchored MAIC used in this analysis.

maic_workflow start Start: Two Single-Arm Trials ipd Intervention Arm (Zanubrutinib) Individual Patient Data (IPD) start->ipd agg Comparator Arm (this compound) Aggregate Data start->agg match Identify Prognostic Factors & Treatment Effect Modifiers ipd->match agg->match adj Analyze Weighted IPD vs. Comparator Aggregate Data agg->adj center Center IPD on Comparator Aggregate Means match->center est Estimate Weights for Each IPD Patient center->est est->adj result Obtain Adjusted Comparative Efficacy Estimate (e.g., HR) adj->result

  • Key Variables for Matching: The MAIC adjusted for imbalances in prognostic factors and potential effect modifiers between the trial populations. The effective sample size for zanubrutinib after matching was 70 patients [1] [2] [3].
  • Outcome Assessment: The primary comparison was for Progression-Free Survival (PFS) assessed by CT scan to ensure consistency, as the this compound trial used only CT while the zanubrutinib trial used both CT and PET [1] [3].

Mechanistic and Pharmacokinetic Insights

The observed efficacy differences may be explained by distinct pharmacodynamic profiles:

  • Sustained BTK Inhibition: Zanubrutinib demonstrates a higher unbound trough concentration to half-maximal inhibitory value (IC50) ratio compared to this compound [4] [3].
  • This higher Ctrough/IC50 ratio is a critical pharmacokinetic/pharmacodynamic determinant that ensures near-complete BTK inactivation throughout the entire dosing interval [4] [3].
  • Target Engagement: The pharmacokinetic profile of zanubrutinib minimizes BTK signaling rebound by preventing target re-engagement during drug trough periods, a phenomenon not as consistently observed with this compound [4] [3].

The following diagram illustrates this key mechanism.

btk_inhibition pk Pharmacokinetic Property high_ratio High Ctrough/IC50 Ratio pk->high_ratio pd Pharmacodynamic Outcome eff Clinical Efficacy sustain_inhibit Sustained BTK Inhibition Throughout Dosing Interval high_ratio->sustain_inhibit no_rebound Minimized BTK Signaling Rebound sustain_inhibit->no_rebound improved_pfs Improved PFS no_rebound->improved_pfs

Summary for Researchers

  • PFS Benefit: The most recent and robust evidence from the 2025 MAIC shows a clear and statistically significant progression-free survival advantage for zanubrutinib over this compound [1] [2] [3].
  • Overall Survival: While not statistically significant, there is a positive trend favoring zanubrutinib in overall survival, with a 9.4% absolute difference in the 24-month OS rate [1] [3].
  • Response Rates: The overall response rates are similar between the two drugs, though zanubrutinib shows a numerically higher rate after matching [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

427.18959167 Da

Monoisotopic Mass

427.18959167 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WJA5UO9E10

Wikipedia

Orelabrutinib

Dates

Last modified: 08-15-2023

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